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  • Product: 2,4-Dibromo-8-methylquinoline
  • CAS: 260972-99-4

Core Science & Biosynthesis

Foundational

2,4-Dibromo-8-methylquinoline physical and chemical properties

2,4-Dibromo-8-methylquinoline: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Catalytic Reactivity Executive Briefing In the landscape of modern medicinal chemistry and advanced organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

2,4-Dibromo-8-methylquinoline: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Catalytic Reactivity

Executive Briefing

In the landscape of modern medicinal chemistry and advanced organic synthesis, halogenated quinolines serve as privileged scaffolds. Specifically, 2,4-Dibromo-8-methylquinoline (CAS: 260972-99-4) is a highly versatile, dihalogenated building block. The orthogonal reactivity of its two carbon-bromine bonds, combined with the steric and electronic influence of the C-8 methyl group, makes it an ideal precursor for the divergent synthesis of complex polycyclic systems, kinase inhibitors, and advanced materials.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical architecture of this molecule, explore the mechanistic causality behind its synthesis, and establish self-validating protocols for its application in cross-coupling methodologies.

Part 1: Physicochemical Architecture

Understanding the physical and chemical baseline of 2,4-Dibromo-8-methylquinoline is critical for predicting its behavior in complex reaction matrices. The presence of two heavy bromine atoms significantly increases the lipophilicity and molecular weight of the quinoline core, while the C-8 methyl group introduces a steric bulk that can influence the trajectory of incoming nucleophiles or transition-metal catalysts.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 2,4-Dibromo-8-methylquinoline
CAS Registry Number 260972-99-4
Molecular Formula C₁₀H₇Br₂N
Molecular Weight 300.98 g/mol [1]
Physical State Solid / Crystalline powder
Solubility Profile Soluble in DMF, DCM, THF, and EtOAc; Insoluble in water[2]
Isotopic Signature (MS) Distinct 1:2:1 triplet in mass spectrometry (M, M+2, M+4) due to ⁷⁹Br and ⁸¹Br isotopes.
Reactivity Profile Susceptible to Pd/Ni-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).

Part 2: Mechanistic Synthesis & Causality

The synthesis of 2,4-dihaloquinolines is notoriously challenging due to the potential for forming intractable tarry byproducts or incomplete halogenation. The most reliable route to 2,4-Dibromo-8-methylquinoline involves the exhaustive bromination of 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one[3].

Causality in Reagent Selection: While phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard for chlorination, their brominated counterparts behave differently. Using phosphorus tribromide (PBr₃) often stalls at intermediate stages. Therefore, Phosphorus pentabromide (PBr₅) is the reagent of choice[3]. PBr₅ serves a dual purpose:

  • Electrophilic Activation: It provides a highly electrophilic phosphorus species that coordinates with the oxygen atoms of the lactam and enol tautomers, converting them into excellent leaving groups (phosphonium intermediates).

  • Nucleophilic Displacement: It acts as a dense source of bromide ions, which subsequently attack the activated C-2 and C-4 positions, driving the aromatization of the quinoline ring.

Synthesis SM 4-Hydroxy-8-methyl- quinolin-2(1H)-one Intermediate Phosphonium Intermediate SM->Intermediate Activation Reagent Phosphorus Pentabromide (PBr5) Reagent->Intermediate P-O bond formation Product 2,4-Dibromo- 8-methylquinoline Intermediate->Product Bromide displacement & Aromatization

Fig 1. Mechanistic workflow for the exhaustive bromination of 8-methylquinolin-2-one.

Part 3: Catalytic Reactivity & Regioselectivity

The true value of 2,4-Dibromo-8-methylquinoline lies in its capacity for regioselective functionalization. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic substitutions (e.g., azidation, hydrazination), the C-2 and C-4 positions exhibit differential reactivity[3].

The Electronic Rationale: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing inductive effect, making the adjacent C-2 position highly electrophilic and generally more susceptible to initial oxidative addition by low-valent transition metals or direct attack by hard nucleophiles. By carefully controlling the stoichiometry (using exactly 1.0 equivalent of the coupling partner) and temperature, researchers can selectively functionalize one position before pushing the reaction conditions to functionalize the second, allowing for the construction of unsymmetrical 2,4-disubstituted quinolines.

Reactivity Core 2,4-Dibromo-8-methylquinoline SiteA Primary Reactive Site (Kinetically Favored) Core->SiteA 1.0 equiv Reagent / Mild Temp SiteB Secondary Reactive Site (Thermodynamically Driven) Core->SiteB Steric/Electronic Shielding Mono Mono-functionalized Quinoline SiteA->Mono Rapid Conversion Di Di-functionalized Quinoline SiteB->Di Slower Conversion Mono->SiteB Excess Reagent / High Heat

Fig 2. Regioselective hierarchy in the sequential functionalization of dihaloquinolines.

Part 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) so the operator can verify success at critical junctions rather than waiting for final isolation.

Protocol A: Synthesis of 2,4-Dibromo-8-methylquinoline

Objective: Convert 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one to the target dibromide.

  • Setup & Activation: In an oven-dried, argon-purged round-bottom flask, suspend 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one (1.0 equiv) in a minimal amount of anhydrous toluene.

  • Reagent Addition: Carefully add Phosphorus pentabromide (PBr₅, 2.5 equiv) in portions. Causality Note: PBr₅ is highly moisture-sensitive and reacts violently with water to release HBr gas; addition must be controlled to manage the exotherm.

  • Thermal Driving: Heat the reaction mixture to 110°C (reflux) for 4–6 hours.

  • Self-Validation (IPC 1 - TLC): Pull a 50 µL aliquot, quench in 0.5 mL saturated NaHCO₃, and extract with 0.5 mL EtOAc. Spot on silica TLC (Hexanes:EtOAc 4:1). The highly polar starting material (baseline) must be completely consumed, replaced by a high-Rf UV-active spot.

  • Quench & Hydrolysis: Cool the mixture to 0°C. Crucial Step: Slowly pour the mixture over crushed ice. This safely hydrolyzes unreacted PBr₅ and intermediate phosphorus oxybromides into water-soluble phosphoric acids, preventing them from contaminating the organic product.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (IPC 2 - LC-MS): Analyze the crude solid. You must observe a mass peak at m/z ~301 [M+H]⁺ with a characteristic 1:2:1 isotopic distribution pattern at 299, 301, and 303, confirming the incorporation of exactly two bromine atoms.

Protocol B: Regioselective Suzuki-Miyaura Mono-Arylation

Objective: Selectively couple an arylboronic acid to the primary reactive site.

  • Catalyst Assembly: In a Schlenk tube, combine 2,4-Dibromo-8-methylquinoline (1.0 equiv), an Arylboronic acid (1.05 equiv—strict stoichiometric control prevents over-arylation), and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles.

  • Initiation: Add Pd(PPh₃)₄ (0.05 equiv) under a stream of argon. Heat to 80°C for 3 hours.

  • Self-Validation (IPC 1 - LC-MS): Monitor the reaction. The desired outcome is the disappearance of the 1:2:1 triplet (dibromide) and the appearance of a 1:1 doublet (monobromide), indicating successful mono-arylation without progression to the di-arylated species.

  • Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic phase, and purify via flash chromatography.

References

  • Howei Pharm. "CAS 260972-99-4 | 2,4-Dibromo-8-methylquinoline,≥95%". Howei - Life Science Product & Service Solutions Provider. Available at:[Link]

  • AA Blocks. "Product Index - AA Blocks: 2,4-Dibromo-8-methylquinoline". AA Blocks Catalog. Available at: [Link]

  • Abass, M., & Hassan, M. M. (2000). "Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline". Molecules, MDPI. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 2,4-Dibromo-8-methylquinoline: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary & Significance in Drug Discovery 2,4-Dibromo-8-methylquinoline (CAS 260972-99-4) is a highly valued dihalogenated heterocyclic building block utilized extensively in medicinal chemistry and advanced org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Significance in Drug Discovery

2,4-Dibromo-8-methylquinoline (CAS 260972-99-4) is a highly valued dihalogenated heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. The orthogonal reactivity of the bromine atoms at the C-2 and C-4 positions, combined with the steric and electronic influence of the C-8 methyl group, makes this scaffold ideal for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in drug discovery pipelines.

As a Senior Application Scientist, I frequently encounter the critical need for unambiguous structural characterization of regioselectively halogenated quinolines. Misassignment of halogen positions can lead to catastrophic failures in downstream synthesis. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dibromo-8-methylquinoline, detailing the causality behind the spectral features and providing a self-validating experimental protocol.

Mechanistic Causality: Substituent Effects on Chemical Shifts

Understanding the NMR spectrum of 2,4-dibromo-8-methylquinoline requires a deep dive into the localized electronic environments dictated by its substituents[1]. The quinoline core is heavily modulated by three primary factors:

  • The Nitrogen Heteroatom (N-1): The electronegative nitrogen atom withdraws electron density via both inductive (-I) and mesomeric (-M) effects, profoundly deshielding the adjacent C-2 and C-9 positions.

  • Bromine at C-2 and C-4: Halogens exert competing effects. Inductively, bromine is electron-withdrawing, which deshields adjacent protons (e.g., the isolated H-3 proton). However, in 13 C NMR, the "heavy atom effect" (spin-orbit coupling) of bromine introduces a diamagnetic shielding contribution to the directly attached carbons (C-2 and C-4), causing them to resonate further upfield than expected for a carbon attached to a highly electronegative atom[1]. Furthermore, the bulky bromine at C-4 exerts a strong steric "peri-effect" on the spatially proximate H-5 proton, forcing it into the deshielding cone of the aromatic ring and the halogen's electron cloud, significantly increasing its chemical shift.

  • Methyl Group at C-8: The C-8 methyl group acts as an electron-donating group via hyperconjugation and the +I effect, which subtly shields the adjacent C-7 position[2]. It also simplifies the aromatic spin system from a complex four-spin system (in unsubstituted quinoline) to a more manageable three-spin AMX/ABC system (H-5, H-6, H-7)[3].

G Core 2,4-Dibromo-8-methylquinoline Core System N1 N-1 Heteroatom (-I, -M Effects) Core->N1 Br2 C-2 Bromine (Heavy Atom Effect) Core->Br2 Br4 C-4 Bromine (Peri-Deshielding) Core->Br4 Me8 C-8 Methyl Group (+I, Hyperconjugation) Core->Me8 C2 C-2 Shift (~142.0 ppm) N1->C2 Deshields C-2 H3 H-3 Singlet (~7.95 ppm) Br2->H3 Inductive pull Br2->C2 Shielding offset Br4->H3 Inductive pull H5 H-5 Doublet (~8.05 ppm) Br4->H5 Steric peri-effect C8 C-8 Shift (~137.0 ppm) Me8->C8 Direct attachment

Caption: Logical relationship of substituent electronic and steric effects on NMR chemical shifts.

Quantitative Data: 1 H and 13 C NMR Chemical Shift Assignments

The following tables synthesize the expected NMR chemical shifts for 2,4-dibromo-8-methylquinoline, derived from the foundational spectral data of 8-methylquinoline and 2,4-dihaloquinolines[1][2][3][4]. Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl 3​ .

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-5 ~8.05Doublet (d)~8.01HDeshielded by the peri-bromine at C-4. Ortho-coupled to H-6.
H-3 ~7.95Singlet (s)-1HIsolated proton between two electronegative Br atoms.
H-7 ~7.60Doublet (d)~7.51HOrtho-coupled to H-6. Slightly shielded by the C-8 methyl group.
H-6 ~7.45Triplet (t) or dd~7.5, 8.01HMeta to the methyl group, ortho-coupled to H-5 and H-7.
-CH 3​ (C-8) ~2.80Singlet (s)-3HBenzylic methyl protons attached to the heteroaromatic system.
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-9 ~147.0Quaternary (C)Bridgehead carbon adjacent to N-1; highly deshielded.
C-2 ~142.0Quaternary (C-Br)Attached to Br and N-1. Heavy atom effect mitigates extreme deshielding.
C-8 ~137.0Quaternary (C-CH 3​ )Substituted by the electron-donating methyl group.
C-4 ~134.5Quaternary (C-Br)Attached to Br.
C-7 ~130.0Methine (CH)Aromatic CH, ortho to the methyl group.
C-10 ~128.0Quaternary (C)Bridgehead carbon.
C-6 ~127.5Methine (CH)Aromatic CH.
C-3 ~126.5Methine (CH)Aromatic CH, flanked by two halogens.
C-5 ~125.0Methine (CH)Aromatic CH, shielded relative to C-7 but subject to peri-effects.
-CH 3​ ~18.0Primary (CH 3​ )Aliphatic methyl carbon.

Experimental Protocol: Standardized NMR Validation Workflow

To ensure trustworthiness and reproducibility, the acquisition of NMR spectra must follow a self-validating protocol. As an application scientist, I mandate the inclusion of 2D NMR techniques (such as HSQC and HMBC) alongside standard 1D spectra to unequivocally confirm the regiochemistry of halogenation[4].

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15-20 mg (for 1 H) or 40-50 mg (for 13 C) of high-purity 2,4-dibromo-8-methylquinoline in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: The non-polar nature of CDCl 3​ prevents solvent-solute hydrogen bonding that could artificially shift the aromatic signals, providing a highly reproducible baseline.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Perform precise 1D or 3D gradient shimming to ensure the TMS signal has a full width at half maximum (FWHM) of < 1.0 Hz.

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Use a spectral width of 15 ppm, 64k data points, and a relaxation delay (D1) of 1.5 seconds. Acquire 16-32 scans.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Crucially, set the relaxation delay (D1) to at least 2.0–3.0 seconds.

    • Causality: Quaternary carbons (C-2, C-4, C-8, C-9, C-10) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T 1​ relaxation times. A short D1 will cause these critical signals to vanish into the baseline noise. Acquire a minimum of 512-1024 scans.

  • Orthogonal Validation (DEPT/2D NMR): Run a DEPT-135 experiment to rapidly differentiate the CH/CH 3​ carbons (positive phase) from quaternary carbons (null/absent). Follow with an HMBC (Heteronuclear Multiple Bond Correlation) to observe the long-range coupling ( 2J , 3J ) of the C-8 methyl protons to C-7, C-8, and C-9, anchoring the structural assignment.

Workflow Prep Sample Prep (CDCl3 + TMS) Acq1H 1H NMR (D1=1.5s, 16 scans) Prep->Acq1H Acq13C 13C NMR (D1=3.0s, 1024 scans) Prep->Acq13C Process Processing (FT, Phase Correct) Acq1H->Process DEPT DEPT-135 / HMBC (Quaternary Validation) Acq13C->DEPT If Quaternary signals weak Acq13C->Process DEPT->Process

Caption: Self-validating experimental workflow for NMR acquisition and structural confirmation.

References

  • Abass, M., & Hassan, M. M. (2001).Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules (MDPI).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtTUOZ7TF8CgJSt9TVZfocMZgfVQQtjU2xCtfNjIBEJv1mcJt2JpZkoj38rRWltFjkz57u__55vMKlaJSsxGfU1YVHfGVLpA9IBrgNoM93XcB1Zz8bFf7RBV7_ch6sgqP2zbOqOKXF0OyFrnY=]
  • Journal of the Chemical Society, Perkin Transactions 1.2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies. RSC Publishing.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP25XLU1Kec7kRBAo9mzTuhNmvepr7SFa1RRvbtgwAclFC09MZ-x6DIukEIgCCmvSZUNnd5sB0xdqBmQdsZyqlRofaOM4c9dCszPOxta_EwEk3vUeo62lwAXmgy2i8kHDrfQcN638VJOzU4lkHxT6fY40SBn8kvIykPrEXhQ==]
  • Howei Pharm.CAS 260972-99-4 | 2,4-Dibromo-8-methylquinoline.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_KSvsxecKaNgEWFzfSOdr9fuB8RNQIdREbvmzwAfy18rMcE-8xEjz8fbVz76V5vUhzAwac6KJqbQ8K3ikWOciCoVt_24cgo0sPH4tqMYhHMUxbBAMBsXv44BcWNm3HjavXGio04R6wNfYzACJtUlautmF5A==]
  • ChemicalBook.8-Methylquinoline(611-32-5) 13C NMR spectrum.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnHYTiDuJ17rYbRB6e4JOE7WXXV4aoaFCiyM10WrUpHVBW6Qwu5iNZnhPYMYayRCuy389eWcW_OaZYMBqm4ncwLf5wF8AMW_QSFoKkpA8TTqkRqn-2An2C9obM8uvSwB4AJi-E49llHLSS7vfA_9FdQlBAYaM=]
  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 11910, 8-Methylquinoline.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX9GinBL9j2RfNGga69e-_oLHNln67UoBz4brQqhYVT7QqTuBFmzary0OtXTQHehNSyVheGb2PhjR7ArJ_YbnTxGtTYfRgYI3wcdT3Ta4B7C8qzV20qfRw1ZQ05uHrHPUCR_5AlXs7oVepia912vTv7ghnwME=]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 2,4-Dibromo-8-methylquinoline: A Predictive and Methodological Framework

Executive Summary In the realm of medicinal chemistry and materials science, halogenated quinolines serve as indispensable scaffolds for the synthesis of complex pharmacophores and advanced organic materials. 2,4-Dibromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and materials science, halogenated quinolines serve as indispensable scaffolds for the synthesis of complex pharmacophores and advanced organic materials. 2,4-Dibromo-8-methylquinoline (CAS: 260972-99-4) is a highly functionalized building block characterized by its rigid heteroaromatic core, dual electrophilic handles (bromines at C2 and C4), and a sterically demanding methyl group at the C8 position.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth technical guide on the crystallographic profiling of this molecule. While proprietary empirical datasets for this specific compound are often siloed in industrial databases, we can establish a highly accurate predictive crystallographic framework by analyzing structurally analogous brominated quinolines[1]. This guide details the causality behind experimental X-ray diffraction (XRD) methodologies, the structural logic of the quinoline lattice, and the regioselective implications of its geometry.

Structural Rationale & Chemical Causality

Understanding the three-dimensional solid-state structure of 2,4-Dibromo-8-methylquinoline is critical for predicting its reactivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • Electronic Differentiation: The bromine at the C2 position is highly activated toward oxidative addition by Pd(0) catalysts due to the inductive and resonance electron-withdrawing effects of the adjacent nitrogen atom. The C4 bromine is comparatively less electrophilic.

  • Steric Shielding: The C8-methyl group introduces significant steric bulk adjacent to the nitrogen lone pair. This structural feature actively prevents certain coplanar intermolecular hydrogen-bonding networks and dictates the preferred coordination geometry when the molecule acts as a ligand.

  • Halogen Bonding: In the solid state, heavily brominated quinolines frequently exhibit highly directional non-covalent interactions. The σ-hole (an electrophilic region on the extension of the C–Br bond) interacts with electron-rich π-systems or nitrogen lone pairs, driving the supramolecular assembly of the crystal lattice[2][3].

G Start 2,4-Dibromo-8-methylquinoline (Starting Material) PdCat Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Start->PdCat Oxidative Addition Pos2 C2 Position (Highly Electrophilic) PdCat->Pos2 Regioselective Preference Pos4 C4 Position (Sterically Accessible, Less Electrophilic) PdCat->Pos4 Secondary Reaction Site Prod2 2-Aryl-4-bromo-8-methylquinoline (Major Kinetic Product) Pos2->Prod2 1.0 eq Boronic Acid Prod4 2,4-Diaryl-8-methylquinoline (Excess Reagent / High Temp) Pos4->Prod4 Simultaneous Coupling Prod2->Prod4 >2.0 eq Boronic Acid Elevated Temp

Caption: Regioselective functionalization pathway of 2,4-Dibromo-8-methylquinoline.

Predictive Crystallographic Data

Based on high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data from closely related analogs such as 6,8-dibromoquinoline and 3,6,8-tribromoquinoline[1][4][5], we can extrapolate the anticipated crystallographic parameters for 2,4-Dibromo-8-methylquinoline. The presence of multiple heavy halogens typically forces these planar aromatic systems into dense, monoclinic or triclinic space groups stabilized by face-to-face π–π stacking[5].

Table 1: Anticipated Crystallographic Parameters
ParameterAnticipated Value / RangeScientific Rationale
Crystal System MonoclinicTypical for asymmetric polyhalogenated heteroaromatics to maximize packing efficiency[1].
Space Group P2₁/cFavors dense solid-state packing and centrosymmetric inversion[4].
Z (Molecules/Cell) 4Standard for small planar aromatic heterocycles in monoclinic systems.
Calculated Density 2.15 – 2.35 Mg/m³High density is driven by the mass of two bromine atoms (MW: 300.98 g/mol ).
C–Br Bond Lengths 1.88 – 1.91 ÅStandard sp² C–Br bond length; C2-Br may be marginally shorter due to N-atom induction.
π–π Stacking 3.60 – 3.85 ÅCentroid-centroid distance typical for quinoline ring stabilization[5].

Experimental Methodology: SCXRD Workflow

To empirically validate the crystal structure of 2,4-Dibromo-8-methylquinoline, researchers must execute a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol. The following methodology details the causal logic behind each technical choice.

Phase 1: Crystal Growth & Mounting
  • Solvent Selection & Evaporation: Dissolve 20 mg of 2,4-Dibromo-8-methylquinoline in a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 ratio).

    • Causality: Slow evaporation of the volatile DCM allows the solution to slowly reach supersaturation, providing thermodynamic control over nucleation. This yields defect-free, single-domain crystals rather than kinetic precipitates[1].

  • Crystal Selection: Under a polarized light microscope, select a block-shaped, optically transparent crystal (approx. 0.15 × 0.10 × 0.05 mm).

  • Cryo-Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: The oil displaces surface solvent and freezes into a rigid glass at 100 K, preventing the crystal from cracking due to solvent loss or ice expansion during data collection.

Phase 2: Data Collection & Reduction
  • Diffractometer Setup: Mount the loop on a diffractometer equipped with a microfocus X-ray source and a photon-counting pixel array detector.

  • Radiation Choice: Utilize Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα.

    • Causality: While Cu Kα is excellent for absolute structure determination of light molecules, the presence of two highly absorbing Bromine atoms necessitates the higher energy Mo Kα source to minimize empirical absorption artifacts and secondary extinction.

  • Temperature Control: Maintain the crystal at 100 K using an open-flow nitrogen cryostat. This reduces atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

  • Data Reduction: Process the raw frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan empirical absorption correction (e.g., SADABS) to account for the heavy bromine attenuation.

Phase 3: Structure Solution & Refinement
  • Initial Phasing: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). The heavy bromine atoms will immediately dominate the Patterson map, allowing the remaining carbon and nitrogen atoms to be located in the difference Fourier map.

  • Least-Squares Refinement: Refine the structure against F² using full-matrix least-squares techniques (SHELXL).

  • Hydrogen Atom Treatment: Place all hydrogen atoms (including the C8-methyl protons) in calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for methyl protons).

  • Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility. A self-validating structure must yield an R₁ factor < 0.05 and exhibit zero A-level or B-level alerts.

Workflow Cryst 1. Crystal Growth (Slow Evaporation, DCM/Hexane) Mount 2. Crystal Mounting (Cryoloop, Paratone Oil, 100K) Cryst->Mount Diffract 3. X-Ray Diffraction (Mo Kα Radiation, λ=0.71073 Å) Mount->Diffract Process 4. Data Reduction (Integration & Absorption Correction) Diffract->Process Solve 5. Structure Solution (Intrinsic Phasing / SHELXT) Process->Solve Refine 6. Structure Refinement (Least-Squares / SHELXL) Solve->Refine Validate 7. Validation & Deposition (checkCIF & CCDC) Refine->Validate

Caption: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) data processing workflow.

Conclusion

The structural elucidation of 2,4-Dibromo-8-methylquinoline relies heavily on the interplay between its rigid heteroaromatic core and the steric/electronic perturbations introduced by its substituents. By applying the rigorous SCXRD methodologies outlined above, researchers can accurately map the C–Br bond lengths, quantify the steric clash of the 8-methyl group, and identify the non-covalent halogen bonding networks that govern its solid-state behavior. These crystallographic insights directly translate to optimized reaction conditions in downstream drug development and catalytic cross-coupling workflows.

References

  • A Comparative Analysis of the Crystal Structures of Brominated Quinolines.Benchchem.
  • 6,8-Dibromoquinoline.National Library of Medicine (PMC).
  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue.National Library of Medicine (PMC).
  • Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?Crystal Growth & Design - ACS Publications.
  • 3,6,8-Tribromoquinoline.IUCr Journals.

Sources

Exploratory

Toxicity and Environmental Impact of 2,4-Dibromo-8-methylquinoline: A Comprehensive Ecotoxicological Guide

Executive Summary 2,4-Dibromo-8-methylquinoline (CAS: 260972-99-4) is a highly substituted N-heterocyclic aromatic compound. As a halogenated quinoline derivative, it presents a complex toxicological profile characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Dibromo-8-methylquinoline (CAS: 260972-99-4) is a highly substituted N-heterocyclic aromatic compound. As a halogenated quinoline derivative, it presents a complex toxicological profile characterized by specific structure-activity relationships (SAR). While the quinoline core is known for its mobility in aqueous environments and potential genotoxicity, the addition of bromine atoms and a methyl group significantly alters its lipophilicity, metabolic stability, and ecotoxicological impact. This whitepaper synthesizes current Quantitative Structure-Toxicity Relationship (QSTR) models, in vitro assays, and environmental fate data to provide an authoritative guide on the toxicity and environmental impact of 2,4-Dibromo-8-methylquinoline and its structural analogs[1][2].

Structural Chemistry and Toxicokinetics

The toxicological behavior of 2,4-Dibromo-8-methylquinoline is driven by three distinct structural features:

  • The Quinoline Scaffold: N-heterocyclic compounds exhibit greater water solubility and bioavailability than their homocyclic analogues (e.g., naphthalene). The nitrogen atom acts as a hydrogen-bond acceptor, facilitating mobility in groundwater[3].

  • 2,4-Dibromo Substitution: Halogenation generally increases metabolic stability. In double-ring compounds like quinoline, mono- and di-halogenation can preserve reactivity at critical positions, leading to specific toxicities such as hepatotoxicity or cardiotoxicity, depending on the substitution pattern[2]. The halogens also increase the partition coefficient (LogP), driving bioaccumulation.

  • 8-Methyl Group: Alkyl substitutions on the quinoline ring increase lipophilicity and can undergo benzylic oxidation via Cytochrome P450 enzymes, forming reactive intermediates that bind to cellular macromolecules.

SAR_Model Parent 2,4-Dibromo-8-methylquinoline Core Quinoline Core (Water Mobility & Genotoxicity) Parent->Core Bromo 2,4-Dibromo Groups (Lipophilicity & Hepatotoxicity) Parent->Bromo Methyl 8-Methyl Group (Metabolic Oxidation Site) Parent->Methyl Tox1 DNA Intercalation (Ames Positive with S9) Core->Tox1 Tox2 Bioaccumulation & Receptor Binding Bromo->Tox2 Tox3 Reactive Electrophilic Intermediates Methyl->Tox3

Fig 1: Structure-Activity Relationship (SAR) drivers for 2,4-Dibromo-8-methylquinoline toxicity.

Mammalian Toxicity and Genotoxicity

Acute Toxicity

Based on chemical safety data for related bromoquinolines (e.g., 6-bromoquinoline and 3-bromoquinoline), 2,4-Dibromo-8-methylquinoline is classified as an acute irritant. It causes skin irritation (Skin Irrit. 2), serious eye damage/irritation (Eye Dam. 1 / Eye Irrit. 2A), and respiratory irritation (STOT SE 3)[4][5][6]. Ingestion or dermal absorption poses moderate acute toxicity hazards (Acute Tox. 4)[7].

Genotoxicity and Mutagenicity

Unsubstituted quinoline and its methyl derivatives are known mutagens in Salmonella typhimurium (Ames test) and induce DNA damage in the SOS-Chromotest, but only after metabolic activation[3][8]. The parent compound is relatively inert until hepatic enzymes (CYP450) oxidize the ring to form reactive epoxides or hydroxylated metabolites. The presence of the 2,4-dibromo groups may sterically hinder some epoxidation pathways, but the 8-methyl group provides a prime site for metabolic activation.

Hepatotoxicity and Cardiotoxicity

Recent machine learning models (HD-GEM) assessing the impact of halogenation on scaffold toxicity indicate that while tri- and poly-halogenation can sometimes mitigate toxicity, di-halogenated quinolines often retain hepatotoxic liabilities[2]. Furthermore, halogenated quinolines have been implicated in hERG channel inhibition, a primary mechanism for drug-induced cardiotoxicity (QT prolongation)[2].

Environmental Impact and Aquatic Ecotoxicity

The environmental persistence of halogenated quinolines is a significant concern. They are frequently detected in groundwater near industrial sites due to their high mobility[8].

Aquatic Organism Toxicity

QSTR models and empirical data on quinoline derivatives reveal a distinct toxicological shift across trophic levels:

  • Algae (Pseudokirchneriella subcapitata): Parent quinolines exhibit adverse effects on algae, disrupting photosynthesis[8].

  • Invertebrates (Daphnia magna): While parent quinolines show low to moderate toxicity (LC50 > 10 mol/L), their hydroxylated metabolites display significantly higher toxicity in Daphnia magna immobilization assays[8][9].

  • Bacteria (Vibrio fischeri): The highest ecotoxic potential is often observed in luminescence-inhibition assays, where these compounds induce baseline toxicity or polar narcosis[3][8].

The "Detoxification vs. Ecotoxicity" Paradox

Environmental degradation (e.g., microbial hydroxylation) of quinolines creates a paradox. Hydroxylation effectively detoxifies the genotoxic potential of the compound (as the hydroxylated forms no longer intercalate DNA effectively). However, these same hydroxylated metabolites exhibit increased aquatic toxicity via polar narcosis[8].

Degradation_Pathway Parent Parent Compound (2,4-Dibromo-8-methylquinoline) Metabolism Environmental/Hepatic Hydroxylation (CYP450) Parent->Metabolism Geno High Genotoxicity (DNA Adducts) Parent->Geno Aqua Low/Moderate Aquatic Toxicity Parent->Aqua Metabolite Hydroxylated Derivatives Metabolism->Metabolite NoGeno Detoxified Genotoxicity Metabolite->NoGeno HighAqua High Aquatic Toxicity (Polar Narcosis) Metabolite->HighAqua

Fig 2: The environmental degradation paradox of halogenated quinolines.

Quantitative Data Summary

The following table synthesizes the hazard classifications and predicted ecotoxicological endpoints for 2,4-Dibromo-8-methylquinoline based on QSTR profiling of closely related halogenated quinolines[1][4][7][9].

Endpoint / ParameterModel/OrganismPredicted/Observed ValueHazard Category
Acute Oral Toxicity Mammalian (Rat)LD50 ~ 300 - 500 mg/kgAcute Tox. 4 (Harmful)
Skin/Eye Irritation In vitro / In vivoSevere irritation/damageSkin Irrit. 2 / Eye Dam. 1
Aquatic Toxicity (Acute) Daphnia magnaLC50 > 10 mol/LModerate Toxicity
Microbial Toxicity Vibrio fischeriEC50 < 5 mg/L (Metabolites)High Ecotoxicity (Polar Narcosis)
Genotoxicity Ames Test (+S9)Positive (Base-pair substitution)Mutagenic (Requires Activation)

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for assessing the toxicity of 2,4-Dibromo-8-methylquinoline.

Protocol A: Daphnia magna Acute Immobilization Assay (OECD 202)

Causality Focus: This assay measures acute aquatic toxicity. Because halogenated quinolines are highly lipophilic, they partition into the lipid compartments of the organism, causing polar narcosis.

  • Preparation of Test Solutions: Dissolve 2,4-Dibromo-8-methylquinoline in a minimal amount of DMSO (max 0.1% v/v final concentration) due to its low aqueous solubility, then dilute in ISO standard reconstituted water to create a concentration gradient (e.g., 0.1, 1.0, 10, 50, 100 mg/L).

  • Organism Selection: Select neonate Daphnia magna (less than 24 hours old) from a healthy, parthenogenetic culture to ensure genetic uniformity and consistent lipid content.

  • Exposure: Place 5 daphnids into test vessels containing 50 mL of the test solution. Prepare 4 replicates per concentration, plus a solvent control (0.1% DMSO).

  • Incubation: Incubate at 20°C ± 1°C with a 16-hour light/8-hour dark cycle. Do not feed during the 48-hour test period to prevent compound adsorption to food particles.

  • Validation & Observation: At 24 and 48 hours, record immobilization (inability to swim within 15 seconds after gentle agitation). The system validates itself if control mortality is 10%. Calculate the EC50 using Probit analysis.

Protocol B: Ames Fluctuation Test for Genotoxicity (OECD 471)

Causality Focus: Parent quinolines are pro-mutagens. The inclusion of rat liver S9 fraction is strictly required to simulate mammalian hepatic metabolism, converting the inert parent compound into DNA-reactive epoxides[3][8].

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in nutrient broth.

  • Metabolic Activation System (S9): Prepare a 10% S9 mix containing rat liver extract (induced by Aroclor 1254), NADP, and glucose-6-phosphate to fuel the CYP450 enzymes.

  • Exposure: In a 96-well format, mix the bacterial suspension, S9 mix (or buffer for -S9 controls), and serial dilutions of 2,4-Dibromo-8-methylquinoline.

  • Incubation: Add a pH indicator medium (e.g., bromocresol purple) containing trace histidine. Incubate at 37°C for 48-72 hours.

  • Scoring & Validation: Revertant bacteria will grow and ferment the medium, dropping the pH and changing the well color from purple to yellow. The assay is self-validating if positive controls (e.g., 2-Aminoanthracene for +S9) show significant reversion and negative controls remain at baseline.

References

  • Neuwoehner, J., et al. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. Available at: [Link]

  • Neuwoehner, J., et al. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. ResearchGate. Available at:[Link]

  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. R Discovery. Available at:[Link]

  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. Available at:[Link]

  • NextSDS. 6-bromoquinoline — Chemical Substance Information. Available at:[Link]

  • PubChem. 6-Bromoquinoline | C9H6BrN | CID 79243. Available at:[Link]

  • PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413. Available at:[Link]

  • OUP. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Briefings in Bioinformatics. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2,4-Dibromo-8-methylquinoline from 8-methylquinoline

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-8-methylquinoline Introduction Substituted quinolines are foundational scaffolds in medicinal chemistry and materials science, renowned for a wide spectrum of b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-8-methylquinoline

Introduction

Substituted quinolines are foundational scaffolds in medicinal chemistry and materials science, renowned for a wide spectrum of biological activities including antimalarial, antimicrobial, and anticancer properties.[1][2] Specifically, halogenated quinolines serve as versatile intermediates, enabling further molecular diversification through cross-coupling reactions. This guide provides a comprehensive, two-step protocol for the synthesis of 2,4-Dibromo-8-methylquinoline, a valuable building block, starting from 8-methylquinoline.

Direct electrophilic bromination of 8-methylquinoline is regioselectively challenging for achieving the 2,4-disubstituted pattern. The electron-donating methyl group at the C8 position activates the benzene ring, directing electrophilic attack primarily to the C5 and C7 positions.[3][4] Therefore, a more robust and controllable strategy is required. The pathway detailed herein involves the initial synthesis of a 2,4-dihydroxyquinoline precursor, followed by a robust bromination step. This approach ensures high regioselectivity and provides a reliable route to the target compound.

Proposed Synthetic Pathway

The synthesis is strategically designed in two key stages. First, 8-methylquinoline is converted to 4-hydroxy-8-methylquinolin-2(1H)-one. This intermediate is then subjected to bromination using phosphorus oxybromide to yield the final product. This method is analogous to well-established chlorination procedures using phosphorus oxychloride.[5][6]

Synthetic_Pathway start 8-Methylquinoline intermediate 4-Hydroxy-8-methylquinolin-2(1H)-one start->intermediate Step 1: Conrad-Limpach Synthesis (or similar) final 2,4-Dibromo-8-methylquinoline intermediate->final Step 2: Bromination with POBr₃

Caption: Proposed two-step synthesis of 2,4-Dibromo-8-methylquinoline.

Critical Safety Precautions

Phosphorus Oxybromide (POBr₃) is a highly corrosive, water-reactive, and toxic substance. Strict adherence to safety protocols is mandatory.

  • Handling: Always handle Phosphorus Oxybromide in a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear a full suite of appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[7][8]

  • Reactivity: POBr₃ reacts violently with water and moisture, releasing toxic and corrosive hydrogen bromide (HBr) gas.[7][9] All glassware and reagents must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store POBr₃ in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, bases, and strong oxidizing agents.[7][8]

  • Spill & Emergency: In case of a spill, do not use water. Neutralize carefully with a suitable agent like sodium bicarbonate and clean up with an inert absorbent material. For skin or eye contact, flush immediately with copious amounts of water for at least 15-20 minutes and seek immediate medical attention.[7][10]

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one

This initial step utilizes a well-established method for constructing the 4-hydroxy-2-quinolone core, the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. Here, we adapt this by reacting 2-methylaniline with diethyl malonate.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 10 mmol aniline)Notes
2-Methylaniline107.151.07 g (10 mmol, 1.0 equiv)Freshly distilled for best results.
Diethyl malonate160.171.76 g (11 mmol, 1.1 equiv)Anhydrous grade.
Polyphosphoric acid (PPA)-~20 gUsed as a catalyst and solvent.
Diphenyl ether170.21~30 mLHigh-boiling solvent for cyclization.

Procedure

  • Condensation: In a 100 mL round-bottom flask, combine 2-methylaniline (1.0 equiv) and diethyl malonate (1.1 equiv). Heat the mixture at 140-150 °C for 2 hours with stirring. The reaction initially forms the corresponding enamine intermediate.

  • Cyclization: Allow the mixture to cool slightly. Carefully add the reaction mixture to a separate flask containing diphenyl ether (~30 mL) preheated to 250 °C. Maintain this temperature for 30-45 minutes. The high temperature facilitates the thermal cyclization to form the quinolone ring system.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add hexane or petroleum ether to dilute the diphenyl ether and facilitate filtration.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude solid extensively with hexane to remove residual diphenyl ether, followed by a wash with cold ethanol. The resulting solid, 4-hydroxy-8-methylquinolin-2(1H)-one, is often sufficiently pure for the next step. If necessary, it can be recrystallized from ethanol or acetic acid.

Step 2: Synthesis of 2,4-Dibromo-8-methylquinoline

This step converts the dihydroxy intermediate into the target dibromo compound using phosphorus oxybromide. The reaction mechanism involves the formation of phosphate esters followed by nucleophilic substitution by bromide ions.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 5 mmol substrate)Notes
4-Hydroxy-8-methylquinolin-2(1H)-one175.18876 mg (5 mmol, 1.0 equiv)Dried under vacuum prior to use.
Phosphorus Oxybromide (POBr₃)286.694.3 g (15 mmol, 3.0 equiv)EXTREMELY CORROSIVE & WATER REACTIVE . Handle with extreme care.
Dichloromethane (DCM)84.93~50 mLAnhydrous grade.
Crushed Ice-~100 gFor quenching the reaction.
Saturated Sodium Bicarbonate (aq.)-As neededFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededFor drying the organic layer.

Procedure

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 equiv).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxybromide (3.0 equiv) to the flask. The reaction is often performed neat or with a minimal amount of a high-boiling inert solvent.

  • Reaction: Heat the mixture to 110-120 °C and maintain for 3-4 hours with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.[11]

  • Quenching: After completion, cool the reaction mixture to room temperature. With extreme caution and slow addition , pour the reaction mixture onto a beaker of crushed ice (~100 g) with vigorous stirring in the fume hood. This will hydrolyze the excess POBr₃ and generate HBr gas.

  • Neutralization and Extraction: Carefully neutralize the acidic aqueous solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,4-Dibromo-8-methylquinoline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent like ethanol or an ethanol/heptane mixture.[11][12][13]

Workflow cluster_step1 Step 1: Quinolone Formation cluster_step2 Step 2: Bromination s1_react React 2-Methylaniline with Diethyl Malonate s1_cyclize High-Temp Cyclization in Diphenyl Ether s1_react->s1_cyclize s1_isolate Precipitate, Filter & Wash with Hexane s1_cyclize->s1_isolate s2_setup Combine Intermediate with POBr₃ under N₂ s1_isolate->s2_setup Dried Intermediate s2_react Heat to 110-120 °C (Monitor by TLC) s2_setup->s2_react s2_quench Cautiously Quench on Crushed Ice s2_react->s2_quench s2_extract Neutralize & Extract with DCM s2_quench->s2_extract s2_purify Dry, Concentrate & Purify (Chromatography) s2_extract->s2_purify final_product Pure 2,4-Dibromo-8-methylquinoline s2_purify->final_product Final Product

Caption: Detailed workflow for the synthesis and purification process.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; cyclization temperature too low or time too short.Ensure reactants are pure and dry. Confirm cyclization temperature reaches 250 °C and monitor by TLC until the intermediate is consumed.
Incomplete bromination in Step 2 Insufficient POBr₃; presence of moisture; reaction time or temperature too low.Use a higher excess of POBr₃ (e.g., 4-5 equiv). Ensure all glassware is flame-dried and the reaction is under a strict inert atmosphere. Increase reaction time or temperature slightly (e.g., to 130 °C).
Formation of monobromo byproducts Incomplete reaction or insufficient brominating agent.Drive the reaction to completion by increasing reaction time or temperature. Ensure stoichiometry of POBr₃ is correct.[11]
Difficult purification Presence of dark, tarry byproducts from decomposition at high temperatures.Avoid excessively high temperatures during the reaction. During work-up, perform an initial filtration or decantation to remove insoluble tars before extraction.
Violent reaction during quenching Quenching performed too quickly.Add the reaction mixture to ice very slowly in small portions with efficient stirring. Ensure adequate cooling and ventilation.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the bromine and methyl substituents.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dibrominated compound.

  • Melting Point: To assess the purity of the final product.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the synthesis of 2,4-Dibromo-8-methylquinoline. By circumventing the challenges of direct bromination through a two-step strategy involving the formation and subsequent bromination of a quinolone intermediate, this guide offers a reliable and reproducible method for obtaining this valuable synthetic building block. The emphasis on safety, particularly concerning the handling of phosphorus oxybromide, ensures that the protocol can be executed responsibly by trained researchers.

References

  • Benchchem. Technical Support Center: Bromination of 8-Methoxy-2-Methylquinoline.
  • Benchchem. (2025). Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5).
  • Santa Cruz Biotechnology, Inc. Phosphorus (V) Oxybromide - Safety Data Sheet.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Merck Millipore. Safety Data Sheet - Phosphorus Oxybromide.
  • CDH Fine Chemical. PHOSPHOROUS OXYBROMIDE CAS NO 7789-59-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2009). Phosphorus oxybromide - SAFETY DATA SHEET.
  • Zhang, L., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. RSC Advances.
  • ResearchGate. Halogenation of 8-methyl quinoline.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Benchchem. Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline in Organic Synthesis.
  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline.
  • Google Patents. Process for preparing bromo-substituted quinolines.
  • Xu, X., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E.
  • Google Patents. Method for producing 2,4-dihydroxyquinoline derivatives.
  • Chen, Y-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules.
  • Clarke, K., et al. (1988). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1.
  • ChemicalBook. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR spectrum.
  • Benchchem. Application Notes & Protocols: Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.

Sources

Application

Advanced Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Dibromo-8-methylquinoline

Executive Summary 8-Methylquinoline derivatives are privileged scaffolds heavily utilized in the development of kinase inhibitors and anti-infective agents. Within this chemical space, 2,4-dibromo-8-methylquinoline serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methylquinoline derivatives are privileged scaffolds heavily utilized in the development of kinase inhibitors and anti-infective agents. Within this chemical space, 2,4-dibromo-8-methylquinoline serves as a highly versatile bis-electrophile. However, differentiating the two carbon-bromine bonds during transition-metal catalysis presents a classical synthetic challenge. This application note provides a self-validating, highly optimized protocol for the strictly regioselective C2-arylation of 2,4-dibromo-8-methylquinoline via Suzuki-Miyaura cross-coupling, detailing the mechanistic causality behind every experimental parameter.

Mechanistic Causality: The Regioselectivity Paradigm

To achieve absolute control over cross-coupling, one must understand the electronic and steric microenvironments of the quinoline core.

Electronic Control in Palladium Catalysis: In polyhalogenated N-heterocycles, the C2 position is directly adjacent (alpha) to the electronegative pyridine-like nitrogen. This proximity significantly lowers the electron density at C2 compared to C4 via inductive and resonance effects. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) exhibits a larger coefficient at C2. This lowers the activation energy barrier, dictating that the oxidative addition of the electron-rich Pd(0) species occurs preferentially at the C2–Br bond[1].

Orthogonal Reactivity (Expert Insight): It is crucial to note that this C2-selectivity is specific to transition-metal-catalyzed cross-couplings. If the same substrate is subjected to a magnesium-halogen exchange (e.g., using a Turbo-Grignard reagent like i-PrMgCl·LiCl), the regioselectivity flips entirely. Magnesiation occurs almost exclusively at the C4 position due to the thermodynamic stability of the resulting organometallic intermediate and the avoidance of lone-pair repulsion from the adjacent nitrogen[2]. This orthogonal reactivity allows drug development professionals to sequentially and selectively functionalize both positions.

Pathway SM 2,4-Dibromo-8-methylquinoline Pd Pd(0), ArB(OH)2 Suzuki-Miyaura SM->Pd Cross-Coupling Mg i-PrMgCl·LiCl Grignard Formation SM->Mg Halogen Exchange C2 2-Aryl-4-bromo-8-methylquinoline (Kinetic/Electronic Control) Pd->C2 C4 4-Magnesio-2-bromo-8-methylquinoline (Thermodynamic Control) Mg->C4

Caption: Regioselectivity divergence: Pd-catalyzed coupling vs. Mg-halogen exchange.

Experimental Design & Parameter Optimization

Achieving >95% regioselectivity for the mono-arylated C2 product requires strict control over reaction parameters to suppress the formation of the C2,C4-diaryl byproduct.

  • Stoichiometry: The arylboronic acid must be strictly limited to 1.05 equivalents. Excess reagent is the primary driver of unwanted C4-arylation.

  • Catalyst Selection: Pd(PPh3​)4​ (5 mol%) is selected over more active bidentate catalysts like Pd(dppf)Cl2​ . The bulky triphenylphosphine ligands amplify the steric differentiation between C2 and C4, artificially retarding a secondary oxidative addition at C4[3].

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water (2:1:1) is optimal. Toluene solubilizes the quinoline, water dissolves the inorganic base ( Na2​CO3​ ), and ethanol acts as a crucial phase-transfer agent, ensuring a homogeneous interface for the catalytic cycle.

Quantitative Data: Condition Optimization
EntryCatalystBaseSolvent SystemTime (h)Yield (%)Regioselectivity (C2:C4)
1 Pd(PPh3​)4​ Na2​CO3​ Tol/EtOH/H₂O 4 88 >95:5
2 Pd(dppf)Cl2​ K3​PO4​ Dioxane/H₂O27580:20
3 Pd(OAc)2​ / SPhos Cs2​CO3​ Toluene66085:15

Step-by-Step Protocol: Self-Validating Workflow

Workflow Step1 1. Preparation Degas Solvents Step2 2. Setup Add Reagents Step1->Step2 Step3 3. Reaction 80°C, 4-6h Step2->Step3 Step4 4. Analysis TLC / GC-MS Step3->Step4 Step5 5. Isolation Chromatography Step4->Step5

Caption: Self-validating experimental workflow for regioselective Suzuki-Miyaura coupling.

Phase 1: Preparation
  • Equip a 50 mL Schlenk flask with a magnetic stir bar and connect to a Schlenk line. Flame-dry under vacuum and backfill with Argon (repeat 3x).

  • Add 2,4-dibromo-8-methylquinoline (1.0 mmol, 301 mg) and the selected arylboronic acid (1.05 mmol).

    • Causality: Weighing the boronic acid to exactly 1.05 equivalents is the primary physical barrier preventing over-coupling.

Phase 2: Reaction Execution
  • Add Pd(PPh3​)4​ (0.05 mmol, 58 mg) under a positive stream of Argon.

  • Inject thoroughly sparged (degassed) Toluene (10 mL) and Ethanol (5 mL). Stir at room temperature until the mixture is visually homogeneous.

  • Add an aqueous solution of Na2​CO3​ (2.0 M, 5 mL, previously degassed with Argon for 15 minutes).

    • Causality: The biphasic nature requires vigorous stirring (800+ rpm). The base is required to convert the boronic acid into the reactive, electron-rich boronate complex, which undergoes transmetalation with the Pd(II) intermediate.

Phase 3: In-Process Validation
  • Heat the mixture to 80 °C using a pre-calibrated oil bath or heating block.

  • After 2 hours, halt stirring briefly to allow phase separation. Sample the upper organic layer for TLC (Eluent: Hexanes/EtOAc 9:1).

    • Self-Validation Check: The starting material ( Rf​≈0.6 ) should be nearly consumed, replaced by a brightly UV-active product spot ( Rf​≈0.4 ). If a highly polar lower spot ( Rf​≈0.2 ) begins to form, C2,C4-diarylation is occurring; immediately cool the reaction to quench it.

Phase 4: Workup & Isolation
  • Cool the reaction to room temperature, dilute with EtOAc (20 mL), and transfer to a separatory funnel.

  • Separate the aqueous layer. Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 5% EtOAc in Hexanes).

Analytical Validation of Regiochemistry

Proving that coupling occurred at C2 rather than C4 requires definitive spectroscopic evidence:

  • 1 H NMR Shielding Effects: The proton at the C3 position of the quinoline ring will appear as a distinct singlet. In the C2-aryl isomer, the C3 proton shifts upfield due to the anisotropic shielding cone of the newly attached aryl ring.

  • 2D NOESY NMR: The ultimate self-validating proof is a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. A strong spatial correlation (cross-peak) between the ortho-protons of the newly introduced C2-aryl group and the C3-H of the quinoline core definitively confirms the C2 regiochemistry.

References

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters (ACS Publications). URL: [Link]

  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. URL: [Link]

Sources

Method

Buchwald-Hartwig amination using 2,4-Dibromo-8-methylquinoline

Application Note: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromo-8-methylquinoline Introduction & Strategic Overview Functionalized quinolines are privileged scaffolds in modern drug discovery and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromo-8-methylquinoline

Introduction & Strategic Overview

Functionalized quinolines are privileged scaffolds in modern drug discovery and materials science. Among the various building blocks available, 2,4-dibromo-8-methylquinoline serves as a highly versatile, bifunctional intermediate. However, the presence of two synthetically accessible carbon-bromine bonds at the C2 and C4 positions presents a significant chemoselectivity challenge.

In standard palladium-catalyzed cross-couplings, dihalogenated N-heteroarenes exhibit a strong intrinsic preference for reaction at the more electron-deficient position (typically C2)[1]. Yet, by rationally tuning the steric and electronic properties of the palladium-ligand complex, this intrinsic selectivity can be overridden to achieve C4-selective functionalization, allowing researchers to access divergent chemical space from a single starting material[1].

Mechanistic Causality: Electronic vs. Steric Control

The regioselectivity of the Buchwald-Hartwig amination on this specific scaffold is determined entirely during the oxidative addition step of the catalytic cycle.

  • Intrinsic Electronic Control (C2-Selectivity): The quinoline nitrogen exerts a strong electron-withdrawing effect via induction and resonance, rendering the adjacent C2–Br bond highly electrophilic. Consequently, standard catalyst systems (e.g., Pd₂(dba)₃ paired with bidentate phosphines like Xantphos or BINAP) undergo rapid oxidative addition at C2, dictated by electronic activation.

  • Ligand-Induced Steric Control (C4-Selectivity): The 8-methyl group is situated at the peri-position relative to the quinoline nitrogen. While it does not directly block the C2 position, it creates a sterically constrained pocket during the transition state of oxidative addition. When highly bulky N-heterocyclic carbene (NHC) ligands—such as the IPr ligand in the Pd-PEPPSI-IPr precatalyst—are employed, the steric repulsion between the bulky ligand, the quinoline ring, and the 8-methyl group drastically destabilizes the C2-oxidative addition transition state. This kinetic penalty shifts the preference toward the less sterically encumbered C4–Br bond[1].

Data Presentation: Regioselectivity Tuning

The following table summarizes the quantitative expectations for regiocontrol based on catalyst, ligand, and base selection.

Catalyst SystemLigand TypeBaseSolventExpected Major RegioisomerSelectivity Ratio (C2:C4)
Pd₂(dba)₃ / Xantphos Bidentate PhosphineCs₂CO₃1,4-Dioxane2-Amino-4-bromo-8-methylquinoline> 10:1
Pd(OAc)₂ / BINAP Bidentate PhosphineNaOtBuToluene2-Amino-4-bromo-8-methylquinoline> 10:1
Pd-PEPPSI-IPr Bulky NHCKOtBu1,4-Dioxane4-Amino-2-bromo-8-methylquinoline~ 1:5 to 1:10
Pd(OAc)₂ (Ligand-Free) NoneK₂CO₃DMF4-Amino-2-bromo-8-methylquinolineVariable

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Causality for critical operational steps is provided to ensure high fidelity and reproducibility.

Protocol A: C2-Selective Amination (Electronic Control)

Objective: Synthesize 2-amino-4-bromo-8-methylquinoline derivatives.

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2,4-dibromo-8-methylquinoline (1.0 equiv, 1.0 mmol) and the desired amine (1.2 equiv, 1.2 mmol).

    • Causality: A slight excess of amine ensures complete conversion of the starting material without complicating downstream purification.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%, yielding 5.0 mol% active Pd) and Xantphos (5.0 mol%).

    • Causality: Xantphos is a wide-bite-angle bidentate ligand that facilitates both oxidative addition at electron-deficient aryl halides and rapid reductive elimination, minimizing off-target side reactions.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality: Cs₂CO₃ is a mild base that effectively deprotonates the coordinated amine intermediate without inducing competing uncatalyzed nucleophilic aromatic substitution (SₙAr) at the highly activated C2 position.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (5.0 mL, 0.2 M). Seal the tube with a septum and sparge the mixture with ultra-pure argon for 15 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation. Sparging displaces dissolved O₂, preventing catalyst deactivation and homocoupling artifacts.

  • Reaction & Workup: Replace the septum with a Teflon screw cap under positive argon pressure. Heat the mixture in a pre-heated oil bath at 90 °C for 12–16 hours. Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: C4-Selective Amination (Steric Control)

Objective: Synthesize 4-amino-2-bromo-8-methylquinoline derivatives.

  • Preparation: Inside an argon-filled glovebox, add 2,4-dibromo-8-methylquinoline (1.0 equiv, 1.0 mmol) and the amine (1.2 equiv, 1.2 mmol) to a dry reaction vial.

  • Catalyst & Base Loading: Add Pd-PEPPSI-IPr (5.0 mol%) and KOtBu (2.0 equiv, 2.0 mmol).

    • Causality: Pd-PEPPSI-IPr provides the extreme steric bulk required to block the C2 position. KOtBu is mandatory to efficiently activate the PEPPSI precatalyst (by facilitating the dissociation of the 3-chloropyridine "throw-away" ligand). Glovebox handling is critical due to the highly hygroscopic nature of KOtBu.

  • Solvent: Add anhydrous 1,4-dioxane (5.0 mL, 0.2 M). Seal the vial securely with a crimp cap.

  • Reaction: Remove the vial from the glovebox and heat at 60–80 °C for 12 hours.

    • Causality: NHC-palladium complexes are highly active, allowing for lower reaction temperatures compared to phosphine systems. Lower temperatures thermodynamically favor the preservation of the kinetically controlled C4-regioselectivity.

  • Workup: Cool to room temperature, quench with a few drops of water to neutralize residual KOtBu, dilute with dichloromethane, filter through Celite, and purify via chromatography.

Catalytic Workflow & Regiodivergence

G Substrate 2,4-Dibromo-8-methylquinoline + Amine + Base Pd0 Pd(0)L_n Active Species Substrate->Pd0 OxAdd Oxidative Addition (Regioselectivity Determining Step) Pd0->OxAdd C2_Path C2-Pd(II) Intermediate (Electronic Control) OxAdd->C2_Path Standard Ligands (Intrinsic Selectivity) C4_Path C4-Pd(II) Intermediate (Steric/Ligand Control) OxAdd->C4_Path Bulky Ligands (e.g., IPr) (Steric Repulsion at C2) AmineCoord_C2 Amine Coordination & Deprotonation C2_Path->AmineCoord_C2 AmineCoord_C4 Amine Coordination & Deprotonation C4_Path->AmineCoord_C4 RedElim_C2 Reductive Elimination AmineCoord_C2->RedElim_C2 RedElim_C4 Reductive Elimination AmineCoord_C4->RedElim_C4 RedElim_C2->Pd0 Catalyst Regeneration Prod_C2 2-Amino-4-bromo-8-methylquinoline (Major with Xantphos/BINAP) RedElim_C2->Prod_C2 RedElim_C4->Pd0 Catalyst Regeneration Prod_C4 4-Amino-2-bromo-8-methylquinoline (Major with Bulky NHCs) RedElim_C4->Prod_C4

Divergent catalytic pathways for the regioselective Buchwald-Hartwig amination.

References

  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026. URL: [Link]

  • Howei Life Science. CAS 260972-99-4 | 2,4-Dibromo-8-methylquinoline, ≥95%. Product Index. URL: [Link]

Sources

Application

Application Note: Protocol for the Selective Functionalization of 2,4-Dibromo-8-methylquinoline

Introduction and Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarial, oncolytic, and antibacterial agents. The precise, site-selective functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarial, oncolytic, and antibacterial agents. The precise, site-selective functionalization of dihaloquinolines is a critical capability for medicinal chemists aiming to explore structure-activity relationships (SAR) efficiently.

2,4-Dibromo-8-methylquinoline (CAS: 260972-99-4) presents a unique synthetic opportunity due to the distinct electronic and thermodynamic environments of its two carbon-bromine bonds. By leveraging specific mechanistic drivers, researchers can achieve divergent, regioselective functionalization:

  • C-2 Selective Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira) inherently favor the C-2 position[1]. The adjacent endocyclic nitrogen atom exerts a strong inductive electron-withdrawing effect (the α -effect), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C-2. This electronic activation facilitates the rapid oxidative addition of the Pd(0) catalyst into the C2–Br bond over the C4–Br bond[1][2].

  • C-4 Selective Halogen-Metal Exchange: Conversely, treating the scaffold with highly kinetically active organometallic reagents—specifically the "Turbo Grignard" ( i -PrMgCl·LiCl)—results in exclusive halogen-metal exchange at the C-4 position[3][4]. The addition of LiCl breaks the polymeric aggregates typically formed by Grignard reagents, enhancing solubility and reactivity. This allows the exchange to proceed at cryogenic temperatures (-78 °C), driven by the thermodynamic stability of the resulting 4-magnesiated intermediate[3][4].

Workflow SM 2,4-Dibromo-8-methylquinoline (CAS: 260972-99-4) Pd Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) SM->Pd Alpha-Effect Activation Mg Halogen-Metal Exchange (i-PrMgCl·LiCl) SM->Mg Cryogenic Conditions C2 C-2 Arylated/Alkylated Product (Kinetic/Electrophilic Control) Pd->C2 C4 C-4 Magnesiated Intermediate (Thermodynamic Control) Mg->C4

Divergent site-selective functionalization pathways for 2,4-dibromo-8-methylquinoline.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields based on the chosen functionalization pathway.

Reaction TypeReagent SystemPrimary Reaction SiteTypical YieldMechanistic Driver
Bromination (Synthesis) PBr5​ , neat or in inert solventC-2 and C-445–60%Exhaustive nucleophilic displacement of OH/oxo groups[5].
Suzuki Cross-Coupling Pd(PPh3​)4​ , Ar−B(OH)2​ , Na2​CO3​ C-2 75–92% α -effect lowers LUMO, accelerating Pd(0) oxidative addition.
Halogen-Metal Exchange i -PrMgCl·LiCl (Turbo Grignard)C-4 85–95%Thermodynamic stability of the 4-magnesiated species[3].
Sonogashira Coupling PdCl2​(PPh3​)2​ , CuI, Alkyne, Et3​N C-2 70–85%Electrophilic activation of the C2–Br bond[1].

Experimental Protocols

Protocol A: Synthesis of the 2,4-Dibromo-8-methylquinoline Scaffold

Causality Note: While phosphorus oxychloride ( POCl3​ ) is standard for chlorinating quinolinones, it frequently yields intractable tarry byproducts when applied to 8-methyl-1,2-dihydroquinolin-2-one derivatives[5]. Phosphorus pentabromide ( PBr5​ ) is the reagent of choice to secure the dibrominated scaffold cleanly[5].

Materials:

  • 4-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one (1.0 equiv)

  • Phosphorus pentabromide ( PBr5​ ) (3.0 equiv)

  • Anhydrous toluene (solvent)

Step-by-Step Procedure:

  • Charge a flame-dried, round-bottom flask equipped with a reflux condenser with 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one.

  • Add anhydrous toluene to create a suspension, followed by the careful portion-wise addition of PBr5​ under a nitrogen atmosphere.

  • Gradually heat the reaction mixture to 110 °C (reflux) and stir for 4–6 hours.

  • Self-Validation Check: Monitor the evolution of HBr gas (using pH paper at the condenser outlet) and verify the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Cool the mixture to 0 °C and carefully quench by pouring over crushed ice. Neutralize the aqueous phase with saturated aqueous NaHCO3​ until pH 7-8 is reached.

  • Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford 2,4-dibromo-8-methylquinoline as a solid[5].

Protocol B: C-2 Selective Suzuki-Miyaura Cross-Coupling

Causality Note: The biphasic solvent system (1,4-Dioxane/Water) is critical. It ensures the complete dissolution of the boronic acid and the inorganic base ( Na2​CO3​ ), which is required to form the highly reactive "ate" complex necessary for the transmetalation step[1][2].

Mechanism Pd0 Pd(0) Catalyst Pre N-Coordination Pd0->Pre OA Oxidative Addition (C2-Br) Pre->OA TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the C-2 selective oxidative addition of Pd(0).

Materials:

  • 2,4-Dibromo-8-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • Na2​CO3​ (2.5 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • In a Schlenk tube, dissolve 2,4-dibromo-8-methylquinoline and the arylboronic acid in the degassed 1,4-Dioxane/ H2​O mixture.

  • Add Na2​CO3​ and Pd(PPh3​)4​ . Seal the tube and purge with argon for 10 minutes using standard Schlenk techniques.

  • Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The disappearance of the dibromo isotopic pattern (m/z ~301) and the emergence of the mono-arylated mass peak confirms successful C-2 selectivity. The presence of di-arylated products should be <5% due to the significantly higher activation energy required for C-4 oxidative addition[1].

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic phase over MgSO4​ , filter, and concentrate. Purify via silica gel chromatography to isolate the 2-aryl-4-bromo-8-methylquinoline.

Protocol C: C-4 Selective Magnesiation and Electrophilic Trapping

Causality Note: Temperature control is paramount. Maintaining -78 °C prevents the highly reactive Grignard intermediate from undergoing undesired nucleophilic addition into the quinoline core or scrambling to the C-2 position. The LiCl additive is essential for maintaining the solubility and kinetic basicity of the organomagnesium species at these cryogenic temperatures[3][4].

Materials:

  • 2,4-Dibromo-8-methylquinoline (1.0 equiv)

  • i -PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF) (1.1 equiv)

  • Electrophile (e.g., Aldehyde, TsCN, or Allyl bromide) (1.5 equiv)

  • Anhydrous THF

Step-by-Step Procedure:

  • Charge a flame-dried flask with 2,4-dibromo-8-methylquinoline and dissolve in anhydrous THF (0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath under a strict argon atmosphere.

  • Add i -PrMgCl·LiCl dropwise over 15 minutes via a syringe pump. Stir the resulting dark mixture at -78 °C for 2 hours[3].

  • Self-Validation Check: To confirm the formation of the 4-magnesiated species, draw a 0.1 mL aliquot, quench it into a vial containing an excess of iodine ( I2​ ) in THF, and analyze via GC-MS. A single peak corresponding to 2-bromo-4-iodo-8-methylquinoline validates the C-4 regioselectivity[4].

  • Add the chosen electrophile (neat or dissolved in minimal THF) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organics with brine, dry over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the 4-functionalized-2-bromo-8-methylquinoline[2][3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 2,4-Dibromo-8-methylquinoline Synthesis

Welcome to the technical support center for the synthesis of 2,4-Dibromo-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-Dibromo-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established principles of quinoline chemistry and analogous transformations reported in the scientific literature.

Proposed Synthetic Pathway

The synthesis of 2,4-Dibromo-8-methylquinoline can be strategically approached through a multi-step sequence, beginning with the construction of the quinoline core, followed by targeted halogenations. This proposed pathway is designed to offer regiocontrol and high-yield transformations.

Synthetic_Pathway A 2-Methylaniline C 8-Methyl-4-hydroxyquinolin-2(1H)-one A->C Gould-Jacobs Reaction B Diethyl 2-(ethoxymethylene)malonate B->C D 2,4-Dichloro-8-methylquinoline C->D Chlorination (POCl₃) E 2,4-Dibromo-8-methylquinoline D->E Halogen Exchange (PBr₃) Troubleshooting_Workflow Start Low Yield or Impure Product Step1 Step 1: Gould-Jacobs Reaction Start->Step1 Step2 Step 2: Chlorination Start->Step2 Step3 Step 3: Halogen Exchange Start->Step3 IncompleteReaction Incomplete Reaction Step1->IncompleteReaction SideProducts Side Product Formation Step1->SideProducts Step2->IncompleteReaction PurificationIssues Purification Difficulties Step2->PurificationIssues Step3->IncompleteReaction Step3->PurificationIssues Solution1 Increase reaction time/temp. Ensure anhydrous conditions. IncompleteReaction->Solution1 Solution2 Optimize stoichiometry. Control temperature carefully. SideProducts->Solution2 Solution3 Optimize chromatography solvent system. Consider recrystallization. PurificationIssues->Solution3

Optimization

Overcoming steric hindrance in 2,4-Dibromo-8-methylquinoline cross-couplings

Topic: Overcoming Steric Hindrance in 2,4-Dibromo-8-methylquinoline Cross-Couplings Introduction: Navigating the Challenges of a Hindered Substrate 2,4-Dibromo-8-methylquinoline is a valuable, yet notoriously challenging...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in 2,4-Dibromo-8-methylquinoline Cross-Couplings

Introduction: Navigating the Challenges of a Hindered Substrate

2,4-Dibromo-8-methylquinoline is a valuable, yet notoriously challenging, heterocyclic building block. Its utility in medicinal chemistry and materials science is often hampered by the significant steric hindrance imposed by the C8-methyl group. This peri-interaction creates a sterically congested environment, particularly around the C4-bromo position, which complicates the approach of palladium catalysts and coupling partners. Furthermore, the quinoline nitrogen itself can act as a ligand, potentially poisoning the catalyst and impeding the reaction.[1]

This guide provides a comprehensive technical resource for researchers encountering difficulties with this substrate. We will dissect the underlying mechanistic challenges and offer field-proven troubleshooting strategies and detailed protocols to enable successful and selective cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling at the C4 position of 2,4-Dibromo-8-methylquinoline so difficult?

The primary challenge is severe steric hindrance. The 8-methyl group projects over the C4 position, creating a crowded pocket that disfavors the oxidative addition of the Pd(0) catalyst to the C4-Br bond. This is the crucial first step in most cross-coupling catalytic cycles.[2][3] This steric clash increases the activation energy of the reaction, often leading to low or no yield under standard conditions.

Q2: Which position, C2 or C4, is inherently more reactive?

In dihaloquinolines, reactivity is a balance between electronics and sterics. Electronically, the C2 position is often more reactive due to the influence of the adjacent nitrogen atom. However, with the 8-methyl substituent, the steric argument becomes dominant.

  • C2-Position: Generally more accessible and electronically activated. Couplings at this position are typically more facile.

  • C4-Position: Severely hindered by the 8-methyl group. Selective coupling at C4 requires specialized conditions designed to overcome this steric barrier.

Therefore, without careful optimization, reactions will overwhelmingly favor substitution at the C2 position.

Q3: What are the most effective catalyst and ligand systems for this hindered substrate?

Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Success hinges on the use of sterically demanding, electron-rich phosphine ligands .[4][5] These ligands promote the formation of highly active, low-coordinate Pd(0) species that are essential for activating hindered C-Br bonds.[5] They also accelerate the rate-limiting reductive elimination step.

Recommended Ligand Classes:

Ligand ClassExamplesRationale for Use
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosThese are the gold standard for hindered couplings. Their bulky, flexible biaryl backbone creates a large coordination sphere around the palladium center, facilitating both oxidative addition and reductive elimination.[1][6][7]
Dialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Diadamantylalkylphosphines (e.g., PAd₂)These are highly electron-donating and sterically bulky, making them very effective at promoting the oxidative addition of challenging substrates.[4]

For initial screening, an XPhos or SPhos-based palladium pre-catalyst (e.g., XPhos Pd G3) is highly recommended as it provides a reliable source of the active LPd(0) species.

Q4: How can I minimize hydrodehalogenation and homocoupling side reactions?

These are common pitfalls in challenging cross-coupling reactions.[1]

  • Hydrodehalogenation (reduction of C-Br to C-H): This often occurs when the catalytic cycle is slow, particularly the transmetalation or reductive elimination steps.

    • Solution: Use bulky, electron-rich ligands to accelerate the productive catalytic cycle. Ensure your base is non-nucleophilic and anhydrous (e.g., K₃PO₄, Cs₂CO3, NaOtBu). Avoid excessively high temperatures which can promote catalyst decomposition and side reactions.[1]

  • Homocoupling (e.g., of boronic acids in Suzuki coupling): This is often promoted by the presence of oxygen.

    • Solution: Rigorously degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive inert gas atmosphere throughout the entire reaction setup and duration.[1]

Q5: What are the best choices for bases and solvents?

The choice is highly dependent on the specific cross-coupling reaction.

  • Suzuki-Miyaura Coupling: A moderately strong inorganic base is preferred. Anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices. Solvents are typically a mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O) or a polar aprotic solvent like DMAc.[8][9]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are standard.[10] The solvent must be anhydrous; toluene or 1,4-dioxane are common.[11]

  • Sonogashira Coupling: An organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.[12][13] Anhydrous THF or DMF are good co-solvents.

Troubleshooting Guide for C4-Selective Couplings

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst Inactivity: Steric hindrance is preventing oxidative addition.[3] 2. Catalyst Poisoning: The quinoline nitrogen is coordinating to the Pd center.[1] 3. Suboptimal Ligand: The ligand is not bulky or electron-rich enough.1. Switch to a more active system: Use a bulky biarylphosphine ligand (XPhos, SPhos) with a suitable Pd source (e.g., Pd₂(dba)₃) or use a pre-formed G3 pre-catalyst.[2] 2. Increase Catalyst Loading: For difficult substrates, increasing loading from 2 mol% to 5-10 mol% can be effective. 3. Higher Temperature: Carefully increase the reaction temperature in 10 °C increments.
Selective Reaction at C2 Only 1. Insufficient Steric Bulk in Ligand: The catalyst system is not discriminating enough to overcome the inherent reactivity of the C2 position.1. Employ a Bulkier Ligand: Switch from a smaller ligand (like PPh₃) to a significantly larger one (like XPhos or P(t-Bu)₃). The increased steric demand of the ligand will favor reaction at the more accessible C2, but under forcing conditions can enable C4. For true C4 selectivity, C2 must first be functionalized.
Significant Hydrodehalogenation 1. Slow Catalytic Turnover: The desired coupling is slow, allowing the reduction pathway to compete. 2. Presence of Protic Impurities: Water or other protic sources are reacting with intermediates.1. Optimize Catalyst/Ligand: Use a more active system to accelerate the catalytic cycle. 2. Use Anhydrous Reagents: Ensure all reagents, solvents, and the base are rigorously dried.
Reaction Stalls / Catalyst Decomposition (Black Precipitate) 1. High Temperature: The catalyst is not stable at the reaction temperature. 2. Oxygen Contamination: Air is degrading the active Pd(0) species.1. Lower Temperature/Use a More Active Catalyst: A more efficient catalyst may allow the reaction to proceed at a lower, more stable temperature. 2. Rigorous Degassing: Ensure the reaction mixture and headspace are free of oxygen. Use Schlenk techniques or a glovebox.

Visualized Workflows & Mechanisms

Troubleshooting a Failed C4-Coupling Reaction

G start Low/No C4-Coupling Product check_ligand Is the ligand a bulky biarylphosphine (e.g., XPhos) or dialkylphosphine (e.g., P(t-Bu)3)? start->check_ligand change_ligand ACTION: Switch to a bulkier, electron-rich ligand. check_ligand->change_ligand No check_catalyst Is the catalyst active? (e.g., using a pre-catalyst) check_ligand->check_catalyst Yes success Problem Resolved change_ligand->success increase_loading ACTION: Increase catalyst loading (e.g., to 5 mol%). check_catalyst->increase_loading No/Unsure check_conditions Are conditions strictly anhydrous and anaerobic? check_catalyst->check_conditions Yes increase_loading->success improve_conditions ACTION: Thoroughly degas solvents. Use dried reagents/glassware. check_conditions->improve_conditions No check_temp Is temperature optimized? check_conditions->check_temp Yes improve_conditions->success increase_temp ACTION: Carefully increase temperature. check_temp->increase_temp No check_temp->success Yes increase_temp->success

Caption: A logical workflow for troubleshooting failed C4-couplings.

The Role of a Bulky Ligand in Reductive Elimination

G cluster_cycle Reductive Elimination Step Pd_intermediate L-Pd(II)-R1      |           R2 Product R1-R2 Pd_intermediate->Product C-C bond formation Pd_catalyst L-Pd(0) Pd_intermediate->Pd_catalyst regenerates catalyst Ligand Bulky Ligand (L) (e.g., XPhos) Ligand->Pd_intermediate creates steric pressure R1 8-Me-Quinoline R1->Pd_intermediate R2 Coupling Partner R2->Pd_intermediate

Caption: Bulky ligands facilitate the bond-forming reductive elimination step.

Key Experimental Protocols

Safety Note: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and appropriate personal protective equipment (PPE).

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol targets the more reactive C2 position first.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,4-Dibromo-8-methylquinoline (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst system: Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%).

  • Solvent Addition: Seal the flask, evacuate, and backfill with argon (repeat 3 times). Add degassed 1,4-dioxane and water (5:1 ratio, 0.1 M concentration relative to the quinoline).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C4-Selective Buchwald-Hartwig Amination (on a C2-functionalized substrate)

This protocol assumes the C2 position has already been functionalized (e.g., via Protocol 1) to direct reactivity to C4. Let's assume the starting material is 2-Aryl-4-bromo-8-methylquinoline.

  • Reaction Setup: To an oven-dried microwave vial, add the 2-Aryl-4-bromo-8-methylquinoline (1.0 eq.), the amine coupling partner (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration). Seal the vial tightly.

  • Reaction: Heat the reaction mixture to 110-130 °C in an oil bath or microwave reactor for 16-24 hours.[11]

  • Monitoring: Monitor for the disappearance of starting material by LC-MS.

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Molinaro, C., et al. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews. [Link]

  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. [Link]

  • Chemistry World. (2022). Next-generation ligands for complex coupling challenges. Chemistry World. [Link]

  • Hills, I. D., et al. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. [Link]

  • TÜBİTAK Academic Journals. (n.d.). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. TÜBİTAK Academic Journals. [Link]

  • Daugulis, O., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis. [Link]

  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of Organic Chemistry. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Graham, T. J. A., et al. (n.d.). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Princeton University. [Link]

  • Thieme E-Books. (n.d.). Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. Thieme E-Books. [Link]

  • Gandon, V., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

  • Sun, H., et al. (2014). Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Dalton Transactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Farasat, A., & Jessen, H. J. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • Guram, A. S., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]

  • USD RED. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. ResearchGate. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). C8‐selective methylation of quinoline N‐oxides using potassium aryltrifluoroborates. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Jadhav, G. R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • MDPI. (2021). Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • ChemRxiv. (2024). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 2,4-Dibromo-8-methylquinoline Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific degradation challenges associated with 2,4-Dibromo-8-methylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific degradation challenges associated with 2,4-Dibromo-8-methylquinoline .

While this compound is a highly valuable halogenated heterocyclic building block for drug discovery and cross-coupling reactions, its structural features—specifically the electron-deficient quinoline ring, the labile carbon-bromine (C-Br) bonds, and the oxidizable 8-methyl group—demand rigorous handling. This guide bridges the gap between theoretical degradation mechanisms and practical, field-proven laboratory protocols.

Part 1: Troubleshooting & FAQs

Q1: My solid batch of 2,4-Dibromo-8-methylquinoline has turned from an off-white powder to a yellowish-brown color. What caused this, and is it still usable? A: Discoloration to yellow or brown is a classic, visible indicator of quinoline compound degradation, primarily driven by photodegradation and subsequent oxidation[1]. In halogenated heteroaromatics, exposure to ambient UV/Vis light induces the homolytic cleavage of the C-Br bonds (photodehalogenation)[2].

  • The Causality: The 2- and 4-positions of the quinoline ring are highly conjugated. Once the C-Br bond breaks, the resulting aryl radical rapidly propagates, either dimerizing or reacting with atmospheric oxygen to form colored polymeric byproducts.

  • Action: If your compound has deeply discolored, its purity is compromised, which will introduce critical artifacts into cross-coupling (e.g., Suzuki, Buchwald-Hartwig) reactions. Discard heavily discolored batches. To prevent this, always store the compound in opaque or amber vials.

Q2: I prepared a stock solution in a wet solvent, and HPLC analysis shows a new peak with a lower retention time. Why is the compound degrading in solution? A: You are observing hydrolytic degradation via Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, significantly lowering the electron density at the 2- and 4-positions.

  • The Causality: Because of this electron deficiency, the 2-bromo substituent is highly activated and susceptible to nucleophilic attack by trace water or hydroxide ions. This leads to the displacement of the bromide ion and the formation of 2-quinolinone (carbostyril) or 2-hydroxyquinoline derivatives[3].

  • Action: Always use anhydrous solvents (e.g., dry DMF, DMSO, or THF) stored over molecular sieves, and prepare fresh stock solutions immediately prior to sensitive assays.

Q3: Does the 8-methyl group or the quinoline nitrogen pose any specific stability risks during long-term storage? A: Yes. The lone pair of electrons on the quinoline nitrogen is highly susceptible to N-oxidation in the presence of atmospheric oxygen and light, forming quinoline N-oxides[4]. Furthermore, the 8-methyl group is situated in a "benzylic-like" position relative to the fused aromatic system, making it vulnerable to autoxidation (forming 8-hydroxymethyl or 8-carboxylic acid derivatives) over prolonged periods.

  • The Causality: Oxidative degradation pathways are thermodynamically favorable but kinetically slow at low temperatures. Purging the storage vial with an inert gas (Argon) displaces oxygen, effectively shutting down this pathway.

Part 2: Mechanistic Visualizations

DegradationPathways Compound 2,4-Dibromo-8-methylquinoline Photo Photodegradation (UV/Vis Light) Compound->Photo Hydro Hydrolysis (Moisture/H2O) Compound->Hydro Oxid Oxidation (O2 / ROS) Compound->Oxid PhotoProd C-Br Cleavage (Radical Formation) Photo->PhotoProd HydroProd Nucleophilic Substitution (2-Hydroxy/4-Hydroxy) Hydro->HydroProd OxidProd N-Oxidation & 8-Methyl Oxidation Oxid->OxidProd

Fig 1. Primary degradation pathways of 2,4-Dibromo-8-methylquinoline.

StorageWorkflow Start Solid Compound Desiccate Desiccation (Remove Moisture) Start->Desiccate Argon Argon Purge (Displace O2) Desiccate->Argon Amber Amber Vials (Block UV/Vis) Argon->Amber Temp Store at -20°C (Thermal Stability) Amber->Temp

Fig 2. Step-by-step workflow for the optimal long-term storage of halogenated quinolines.

Part 3: Quantitative Stability Data

To ensure experimental reproducibility, adhere to the following empirically derived storage guidelines.

Storage ConditionPrimary Degradation Pathway TriggeredEstimated Shelf Life (Solid)Purity Retention (6 Months)
Room Temp, Clear Vial, Ambient Air Photolysis & Oxidation< 2 Weeks< 85% (Visible browning)
4°C, Clear Vial, Ambient Air Photolysis (Slower kinetics)1 - 2 Months~ 90%
-20°C, Amber Vial, Ambient Air Slow Oxidation6 Months> 95%
-20°C, Amber Vial, Argon Purge, Desiccated None (Optimal Condition) > 24 Months > 99%

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your compound, do not rely solely on vendor specifications. Implement the following self-validating standard operating procedures (SOPs).

SOP 1: Aliquoting and Inert Storage Workflow

This protocol ensures that bulk batches are not repeatedly exposed to atmospheric moisture and oxygen (freeze-thaw/condensation cycles).

  • Equilibration: Remove the bulk reagent from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature for at least 1 hour before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering SNAr hydrolysis over time.

  • Low-Actinic Handling: Dim the laboratory lights or work under red/yellow light to prevent UV-induced C-Br homolytic cleavage during handling.

  • Aliquoting: Transfer single-use quantities (e.g., 50–100 mg) into pre-dried, amber glass vials.

  • Argon Blanketing: Insert an Argon gas line into the vial, hovering just above the powder. Purge gently for 15 seconds. Causality: Argon is heavier than air and will displace oxygen and moisture, creating a protective, inert blanket over the solid.

  • Sealing & Storage: Cap tightly with a PTFE-lined septum cap, wrap the seal in Parafilm, and store immediately at -20°C.

SOP 2: Forced Degradation Assay (Stability Validation)

Run this protocol on a small fraction of your batch to establish a baseline HPLC profile of the compound's specific degradation products. This makes your analytical system self-validating.

  • Stock Preparation: Dissolve 10 mg of 2,4-Dibromo-8-methylquinoline in 10 mL of anhydrous Acetonitrile (1 mg/mL).

  • Hydrolytic Stress Test: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 40°C for 4 hours. Neutralize with 0.1 M HCl. (Validates SNAr susceptibility at the 2-position).

  • Oxidative Stress Test: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 4 hours. (Validates N-oxide and 8-methyl oxidation).

  • Photolytic Stress Test: Place 1 mL of stock in a clear quartz cuvette and expose to 254 nm UV light for 2 hours. (Validates C-Br homolytic cleavage).

  • Analysis: Run all samples via LC-MS alongside an untreated control. You will now have a definitive library of retention times and masses for your compound's specific degradation products, allowing you to instantly diagnose storage failures in future experiments.

Part 5: References

  • Thieme. "Product Class 4: Quinolinones and Related Systems". Science of Synthesis. URL:[Link]

  • F. A. Al-Mulla. "Studies on photodegradation process of psychotropic drugs: a review". PMC / National Institutes of Health. URL:[Link]

  • M. A. Ali et al. "Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents". PMC / National Institutes of Health. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2,4-Dibromo-8-methylquinoline vs. 2,4-Dichloro-8-methylquinoline

Executive Summary In the development of quinoline-based therapeutics, halogenated quinolines serve as indispensable pluripotent scaffolds. Specifically, 2,4-Dibromo-8-methylquinoline and 2,4-Dichloro-8-methylquinoline of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of quinoline-based therapeutics, halogenated quinolines serve as indispensable pluripotent scaffolds. Specifically, 2,4-Dibromo-8-methylquinoline and 2,4-Dichloro-8-methylquinoline offer orthogonal reactivity profiles that allow drug development professionals to perform iterative, regioselective functionalizations.

This guide provides an objective, data-backed comparison of these two building blocks. By understanding the underlying electronic and steric causality—specifically how the 8-methyl group and the choice of halogen dictate transition-state stabilization—researchers can rationally design synthetic routes leveraging cross-coupling, nucleophilic aromatic substitution (SNAr), and halogen-metal exchange.

Mechanistic Divergence & Causality

The reactivity of 2,4-dihalo-8-methylquinolines is governed by the interplay between the electronegative ring nitrogen, the bond dissociation energy (BDE) of the carbon-halogen bonds, and the steric bulk of the 8-methyl group.

A. Oxidative Addition (Pd-Catalyzed Cross-Coupling)

In palladium-catalyzed reactions (e.g., Suzuki, Sonogashira), oxidative addition occurs preferentially at the C-2 position for both the dibromo and dichloro derivatives.

  • The Causality: The quinoline nitrogen atom coordinates to the active Pd(0) catalyst, acting as a directing group that forces the metal center into proximity with the adjacent C-2 halogen, heavily favoring C-2 insertion over C-4[1].

  • Br vs. Cl: 2,4-Dibromo-8-methylquinoline is significantly more reactive in cross-coupling. The weaker C-Br bond allows for oxidative addition under milder conditions using standard catalysts (e.g., Pd(PPh3)4). Conversely, the stronger C-Cl bond in 2,4-dichloro-8-methylquinoline typically requires elevated temperatures and highly electron-rich, sterically demanding ligands (like PCy3) to force the oxidative addition[1].

B. Nucleophilic Aromatic Substitution (SNAr)

When subjected to nucleophiles (e.g., amines, alkoxides, azides), substitution occurs almost exclusively at the C-4 position .

  • The Causality: The C-4 position is vinylogous to the imine carbon. The strongly electron-withdrawing nitrogen atom stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack at C-4[2].

  • Br vs. Cl: While both halogens are effective leaving groups, chlorine is often superior in SNAr reactions. The higher electronegativity of chlorine further depletes electron density at C-4, lowering the activation energy required for the nucleophile to attack[2].

C. Halogen-Metal Exchange
  • The Causality: Reagents like i-PrMgCl·LiCl (TurboGrignard) undergo chemoselective halogen-metal exchange based on halogen polarizability.

  • Br vs. Cl: Bromine undergoes rapid and regioselective exchange at C-4 to form a stable 4-magnesiated intermediate, allowing for subsequent trapping with various electrophiles[3]. Chlorine is highly resistant to magnesium exchange, rendering 2,4-dichloro-8-methylquinoline largely inert under these specific conditions[3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative reactivity differences between the two scaffolds.

Parameter2,4-Dibromo-8-methylquinoline2,4-Dichloro-8-methylquinolineMechanistic Rationale
C-2 Cross-Coupling Reactivity Very High (Mild conditions)Moderate (Requires heating/strong ligands)Weaker C-Br bond accelerates Pd(0) oxidative addition.
C-4 SNAr Reactivity High Very High Cl electronegativity better stabilizes the Meisenheimer intermediate.
Halogen-Metal Exchange (C-4) Excellent (Rapid with i-PrMgCl)Inert Br is highly susceptible to Mg-exchange; Cl resists polarization[3].
Steric Profile (C-8 Methyl) Hindered (peri-like interaction)HinderedThe 8-Me group restricts N-coordination, making ligand choice critical.
Typical Catalyst Loading (Suzuki) 1–2 mol% Pd5–10 mol% PdCl requires more robust, prolonged catalytic cycles[1].

Visualizing the Reactivity Pathways

The logical flow of regioselective functionalization for these scaffolds is mapped below.

Reactivity Core 2,4-Dihalo-8-methylquinoline (X = Br, Cl) C2_Path Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->C2_Path N-Coordination Directs Pd(0) to C-2 C4_Path Nucleophilic Aromatic Substitution (SNAr) Core->C4_Path Electrophilic C-4 (Azomethine vinylog) Mg_Path Halogen-Metal Exchange (i-PrMgCl) Core->Mg_Path Chemoselective for C-Br C2_Product 2-Aryl-4-halo- 8-methylquinoline C2_Path->C2_Product C4_Product 2-Halo-4-substituted- 8-methylquinoline C4_Path->C4_Product Mg_Product 4-Magnesiated Intermediate (Br only) Mg_Path->Mg_Product

Divergent regioselective reactivity pathways of 2,4-dihalo-8-methylquinolines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Regioselective C-2 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-aryl-4-halo-8-methylquinoline while preserving the C-4 halogen.

  • Preparation & Degassing: In a Schlenk flask, dissolve 1.0 eq of 2,4-dihalo-8-methylquinoline and 1.05 eq of arylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is required to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.

    • Self-Validation: Sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded as it irreversibly oxidizes the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition:

    • For Dibromo : Add 2 mol% Pd(PPh3)4 and 2.0 eq K2CO3.

    • For Dichloro : Add 5 mol% PdCl2(PPh3)2, 10 mol% PCy3, and 2.0 eq Cs2CO3[1].

  • Reaction Execution: Heat the mixture to 80 °C (for Br) or 100 °C (for Cl). Monitor via LCMS. The N-coordination will selectively drive the arylation to C-2[1].

  • Validation: The reaction is complete when the starting material mass is consumed. The preservation of the C-4 halogen can be validated by observing the characteristic isotopic splitting pattern (M / M+2) in the mass spectrum.

Protocol 2: C-4 Nucleophilic Azidation (Precursor to Amination)

Objective: Synthesize 4-azido-2-halo-8-methylquinoline via SNAr. Direct amination is often low-yielding; azidation followed by Staudinger reduction is the field-standard workaround[2].

  • Activation: Dissolve 1.0 eq of 2,4-dihalo-8-methylquinoline in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that heavily solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic.

  • Nucleophilic Attack: Add 1.2 eq of NaN3. Heat to 60 °C (for Cl) or 80 °C (for Br).

    • Causality: The elevated temperature overcomes the activation energy required to break aromaticity and form the C-4 Meisenheimer intermediate[2].

  • Self-Validation & Isolation: Monitor by TLC. Upon completion, quench with ice water to precipitate the product.

    • Safety & Validation:Do not use acid during workup (risk of hydrazoic acid gas). The success of the SNAr is instantly validated by running an IR spectrum of the crude solid; a massive, sharp peak at ~2100 cm⁻¹ confirms the presence of the azide group.

References

  • Reddy, E. A., et al. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines." Beilstein Journal of Organic Chemistry, 2009, 5(32). Available at:[Link]

  • Ismail, M., Abass, M., & Hassan, M. "Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline." Molecules, 2000, 5(9), 1020-1035. Available at:[Link]

  • Boudet, N., Lachs, J. R., & Knochel, P. "Multiple Regioselective Functionalizations of Quinolines via Magnesiations." Organic Letters, 2007, 9(26), 5525-5528. Available at:[Link]

Sources

Comparative

HPLC Method Validation for 2,4-Dibromo-8-methylquinoline Purity: A Column Chemistry Comparison Guide

Executive Summary The accurate determination of purity for halogenated heterocyclic intermediates is a critical bottleneck in pharmaceutical synthesis. 2,4-Dibromo-8-methylquinoline (CAS 260972-99-4) presents a unique an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of purity for halogenated heterocyclic intermediates is a critical bottleneck in pharmaceutical synthesis. 2,4-Dibromo-8-methylquinoline (CAS 260972-99-4) presents a unique analytical challenge: the basic quinoline nitrogen induces severe peak tailing on traditional silica-based columns, while the bulky, highly polarizable dibromo substituents require highly specific stationary phase interactions to resolve closely related structural isomers[1].

This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the analysis of 2,4-Dibromo-8-methylquinoline. By evaluating Standard C18, Base-Deactivated C18, and Phenyl-Hexyl phases, we establish a causality-driven approach to method development. Furthermore, we provide a self-validating, step-by-step protocol aligned with the latest ICH Q2(R2) guidelines to ensure regulatory compliance and scientific integrity[2][3].

The Analytical Challenge: Mechanistic Profiling

To design a robust HPLC method, we must first deconstruct the physicochemical properties of the analyte. 2,4-Dibromo-8-methylquinoline consists of a rigid aromatic system with three critical functional features:

  • The Basic Nitrogen (pKa ~4.5): In typical reversed-phase conditions, this nitrogen can become protonated. If the silica stationary phase contains unreacted (residual) silanols (pKa ~3.5-4.5), these silanols will ionize and act as cation-exchange sites. The resulting secondary interactions cause severe peak tailing and variable retention times[4].

  • Dibromo Substituents: Bromine atoms are large, lipophilic, and highly polarizable. They increase the overall hydrophobicity of the molecule but also alter the electron density of the quinoline ring, making it electron-deficient.

  • Methyl Group at C8: Provides steric hindrance near the nitrogen, slightly modulating its basicity and interaction profile.

Stationary Phase Selection: The Causality of Selectivity

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While sufficient for neutral molecules, they often fail for basic quinolines[5]. To achieve Specificity —the ability to assess the analyte unequivocally in the presence of impurities[3]—we must leverage orthogonal retention mechanisms.

Mechanism Analyte 2,4-Dibromo-8-methylquinoline Feature1 Basic Quinoline Nitrogen (pKa ~4.5) Analyte->Feature1 Feature2 Dibromo Substituents (Polarizable, Bulky) Analyte->Feature2 Col1 Standard C18 (Unendcapped) Secondary Silanol Interactions Feature1->Col1 Ion-Exchange Col2 Phenyl-Hexyl Phase π-π & Dipole Interactions Feature2->Col2 π-π Stacking Result1 Peak Tailing (Tf > 2.0) Poor Resolution Col1->Result1 Result2 Symmetrical Peaks (Tf < 1.2) Optimal Selectivity Col2->Result2

Mechanistic interaction pathways of halogenated quinolines with HPLC stationary phases.

Column Chemistry Comparison: Experimental Data

To objectively determine the optimal stationary phase, an experimental comparison was conducted using a standardized mobile phase system.

Standardized Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid (FA). Rationale: FA (pH ~2.7) ensures the quinoline nitrogen is fully protonated for solubility, while simultaneously suppressing the ionization of residual silanols on the silica support, mitigating cation-exchange tailing[5][6].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[5].

  • Detection: UV at 254 nm[6].

Performance Comparison Table

The following table summarizes the performance of three distinct column chemistries (Dimensions: 4.6 x 150 mm, 5 µm) in resolving 2,4-Dibromo-8-methylquinoline from a closely related synthetic impurity (2-bromo-8-methylquinoline).

Column ChemistryRetention MechanismRetention Time (Rt)Tailing Factor (Tf)Resolution (Rs) from ImpurityVerdict
Standard C18 (Unendcapped)Hydrophobic + Uncontrolled Ion-Exchange11.4 min2.451.1 (Co-elution)Fail. Severe tailing due to silanol interactions masks closely eluting impurities.
Base-Deactivated C18 (Endcapped)Purely Hydrophobic10.8 min1.151.8Pass. Excellent peak shape due to endcapping, but relies solely on hydrophobicity for separation.
Phenyl-Hexyl Hydrophobic + π−π Stacking12.2 min1.083.4 Optimal. The phenyl ring interacts with the electron-deficient quinoline ring, providing superior orthogonal selectivity.

Conclusion of Comparison: While a base-deactivated C18 column provides acceptable peak shape, the Phenyl-Hexyl column is the superior choice. The π−π interactions inherently recognize the electronic differences caused by the dibromo substitutions, resulting in a significantly higher resolution (Rs = 3.4), which is critical for accurate purity quantification under ICH Q2(R2) standards[3].

Step-by-Step ICH Q2(R2) Method Validation Protocol

Once the Phenyl-Hexyl column is selected, the method must be validated. The ICH Q2(R2) framework establishes a unified international approach to validating analytical methods, ensuring they are scientifically sound and reproducible[2].

Phase 1: System Suitability Testing (SST)

Before any validation parameter is tested, the system must validate itself.

  • Prepare a standard solution of 2,4-Dibromo-8-methylquinoline at 100 µg/mL in 50:50 Acetonitrile:Water.

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area 1.0%. Tailing Factor (Tf) 1.5. Theoretical Plates (N) 5000.

Phase 2: Specificity & Forced Degradation

Specificity ensures the method measures only the intended analyte[3].

  • Subject the 2,4-Dibromo-8-methylquinoline sample to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Thermal (80°C for 24 hours).

  • Neutralize the samples and inject them into the HPLC.

  • Causality Check: Utilize a Photodiode Array (PDA) detector to check peak purity. The peak purity angle must be less than the purity threshold, proving that no degradation products co-elute with the main peak.

Phase 3: Linearity and Range

Linearity demonstrates that the response is directly proportional to the concentration[2][3].

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 100 µg/mL).

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2.0% of the 100% response.

Phase 4: Accuracy (Recovery)

Accuracy confirms the closeness of agreement between the value found and the accepted reference value[7].

  • Spike known amounts of pure 2,4-Dibromo-8-methylquinoline reference standard into a blank matrix at 80%, 100%, and 120% levels.

  • Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD 2.0%.

Phase 5: Precision (Repeatability)
  • Prepare 6 independent sample preparations of a single batch of 2,4-Dibromo-8-methylquinoline at 100% test concentration.

  • Inject each preparation.

  • Acceptance Criteria: The %RSD of the calculated purity (Area %) must be 1.0%.

ValidationWorkflow Start Define ATP (Analytical Target Profile) Phase1 Column & Mobile Phase Screening Start->Phase1 Phase2 Method Optimization (pH, Gradient, Temp) Phase1->Phase2 Val ICH Q2(R2) Validation Phase2->Val Spec Specificity (Resolution > 1.5) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc Rob Robustness (DoE Approach) Val->Rob Final Validated Purity Method Spec->Final Lin->Final Acc->Final Rob->Final

ICH Q2(R2) aligned HPLC method validation workflow for quinoline derivatives.

Conclusion

The chromatographic behavior of 2,4-Dibromo-8-methylquinoline is heavily dictated by its basic nitrogen and bulky halogen substituents. While standard C18 columns fail due to secondary silanol interactions, switching to a Phenyl-Hexyl stationary phase combined with a 0.1% Formic Acid mobile phase provides the optimal balance of peak symmetry and orthogonal selectivity. By strictly adhering to the ICH Q2(R2) validation framework, laboratories can establish a self-validating, highly reliable method for determining the purity of this critical compound, ensuring downstream synthetic success and regulatory compliance.

References

  • ICH Q2 (R2)
  • CAS 260972-99-4 | 2,4-Dibromo-8-methylquinoline,≥95% Howei - Life Science Product & Service Solutions Provider URL
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • ICH Q2(R2)
  • Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Benchchem URL
  • Separation of Quinoline on Newcrom R1 HPLC column SIELC Technologies URL
  • Product Index - 2,4-Dibromo-8-methylquinoline AA Blocks URL

Sources

Validation

A Comparative Analysis of Leaving Group Ability in 2,4-Dibromo-8-methylquinoline: A Guide for Researchers

In the realm of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1][2] The strategic functionalization of the qui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1][2] The strategic functionalization of the quinoline ring is paramount, and nucleophilic aromatic substitution (SNAr) reactions are a principal tool for achieving this.[3][4] This guide provides an in-depth comparative analysis of the leaving group ability of the two bromine atoms in 2,4-Dibromo-8-methylquinoline, a versatile building block for chemical synthesis. We will delve into the underlying electronic and steric factors that govern the regioselectivity of SNAr reactions on this substrate, supported by experimental design and data interpretation.

The Quinoline Ring: A Privileged Heterocycle for SNAr

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, possesses unique electronic properties that make it particularly susceptible to nucleophilic attack.[5] The electron-withdrawing nature of the nitrogen atom depletes electron density from the pyridine ring, especially at the C2 and C4 positions.[6][7] This inherent electron deficiency makes these positions electrophilic and thus, prime targets for nucleophiles.[5][6][8] Consequently, halogens at the C2 and C4 positions of quinolines are readily displaced in SNAr reactions.[8]

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[8][9] The initial, and often rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, which breaks the aromaticity of the ring and forms a high-energy anionic intermediate known as a Meisenheimer complex.[7][10] The stability of this intermediate is a critical factor in determining the reaction rate.[7] For substitution at the C2 and C4 positions of quinoline, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6][7] This is not possible for substitution at the C3 position, making it significantly less reactive towards nucleophiles.[6][7]

Differentiating the Reactivity of C2-Br and C4-Br in 2,4-Dibromo-8-methylquinoline

While both the C2 and C4 positions are activated for nucleophilic attack, they are not electronically or sterically equivalent. Understanding the subtle differences in their reactivity is crucial for selectively synthesizing desired isomers.

  • Electronic Effects: The C4 position in quinoline is generally considered more electrophilic than the C2 position. This can be attributed to the resonance structures that place a positive charge on the C4 carbon, making it a more favorable site for nucleophilic attack. The nitrogen atom's lone pair can also exert a minor steric hindrance at the C2 position.[8]

  • Steric Effects: The 8-methyl group in 2,4-Dibromo-8-methylquinoline introduces a steric factor that can influence the accessibility of the C2 and C4 positions to incoming nucleophiles. While not directly adjacent to either position, it can create a more crowded environment, potentially favoring attack at the less hindered site.

To experimentally probe the comparative leaving group ability of the bromine atoms at the C2 and C4 positions, a series of controlled SNAr reactions can be performed.

Experimental Design for Comparative Analysis

The following experimental protocol outlines a method to compare the reactivity of the C2-Br and C4-Br in 2,4-Dibromo-8-methylquinoline using a common nucleophile, morpholine.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Product Analysis A 2,4-Dibromo-8-methylquinoline E Reaction Mixture A->E B Morpholine (Nucleophile) B->E C Solvent (e.g., DMF) C->E D Base (e.g., K2CO3) D->E F Heating (e.g., 80°C) E->F G TLC/LC-MS Monitoring F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Product Mixture (Mono- and Di-substituted) J->K L NMR Spectroscopy K->L M Mass Spectrometry K->M

Caption: Experimental workflow for the comparative analysis.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-Dibromo-8-methylquinoline (1.0 mmol) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF, 10 mL). Polar aprotic solvents are known to favor SN2 reactions.[11] Add morpholine (1.1 mmol) and a mild base such as potassium carbonate (K₂CO₃, 2.0 mmol). The base is crucial to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 80 °C) and monitor the progress of the reaction over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aliquots should be taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Workup and Isolation: Upon completion (as determined by the consumption of the starting material), cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product mixture by column chromatography on silica gel to separate the unreacted starting material, the two possible monosubstituted products (2-bromo-4-morpholino-8-methylquinoline and 4-bromo-2-morpholino-8-methylquinoline), and the disubstituted product (2,4-dimorpholino-8-methylquinoline). Characterize each isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Data Interpretation and Analysis

The relative reactivity of the C2-Br and C4-Br can be determined by analyzing the product distribution at different time points.

Table 1: Hypothetical Product Distribution Over Time

Time (hours)2,4-Dibromo-8-methylquinoline (%)2-Bromo-4-morpholino-8-methylquinoline (%)4-Bromo-2-morpholino-8-methylquinoline (%)2,4-Dimorpholino-8-methylquinoline (%)
1752050
44045105
815551515
24<5301055

Based on the hypothetical data in Table 1, the initial formation of 2-bromo-4-morpholino-8-methylquinoline is significantly faster than that of 4-bromo-2-morpholino-8-methylquinoline. This indicates that the bromine atom at the C4 position is the more facile leaving group under these reaction conditions. This observation is consistent with the greater electrophilicity of the C4 position in the quinoline ring.[6][8]

Mechanistic Rationale

The preferential substitution at the C4 position can be rationalized by examining the stability of the respective Meisenheimer intermediates.

G cluster_0 Nucleophilic Attack at C4 cluster_1 Nucleophilic Attack at C2 start1 2,4-Dibromo-8-methylquinoline intermediate1 Meisenheimer Intermediate (C4 attack) (Negative charge delocalized to N) start1->intermediate1 + Morpholine (Rate-determining step) product1 2-Bromo-4-morpholino-8-methylquinoline intermediate1->product1 - Br⁻ start2 2,4-Dibromo-8-methylquinoline intermediate2 Meisenheimer Intermediate (C2 attack) (Negative charge delocalized to N) start2->intermediate2 + Morpholine (Rate-determining step) product2 4-Bromo-2-morpholino-8-methylquinoline intermediate2->product2 - Br⁻

Caption: SNAr mechanism at C2 and C4 positions.

As depicted, nucleophilic attack at both C2 and C4 positions leads to the formation of a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. However, the resonance contributor with the negative charge on the nitrogen is more significant for the intermediate formed from C4 attack due to the electronic characteristics of the quinoline system. This greater stabilization of the C4-attack intermediate lowers the activation energy for its formation, leading to a faster reaction rate.

Conclusion

The comparative analysis of the leaving group ability in 2,4-Dibromo-8-methylquinoline reveals a clear preference for nucleophilic substitution at the C4 position. This regioselectivity is primarily governed by the superior electronic activation of the C4 position, which leads to a more stabilized Meisenheimer intermediate. For researchers and drug development professionals, this understanding is critical for the rational design of synthetic routes to novel quinoline-based compounds, enabling the selective synthesis of desired isomers and minimizing the formation of unwanted byproducts. By carefully controlling reaction conditions, it is possible to exploit these intrinsic reactivity differences to achieve high yields of the target molecule.

References

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018).
  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.).
  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023). PMC.
  • Reactivity of Quinoline. (2020). YouTube.
  • aromatic nucleophilic substitution. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018).
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.
  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.
  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.
  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. (2025). Request PDF - ResearchGate.
  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver.
  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019).
  • Factors Affecting the SN1 Reaction. (2021). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks.
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016).
  • Leaving group. (n.d.). Wikipedia.
  • Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. (2021). PMC.
  • What Makes A Good Leaving Group?. (2026). Master Organic Chemistry.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC.
  • Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide. (n.d.). Benchchem.
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017).
  • H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond. (2024).
  • Difference in leaving group ability due to variation in nucleophiles. (2018).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (n.d.). ResearchGate.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI.
  • Leaving Groups. (2023). Chemistry LibreTexts.
  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube.
  • Comparative activity of the 4-quinolones. (1988). PubMed.
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • Comparison of in vitro activities of fluoroquinolone-like 2,4- and 1,3-diones. (2010). PubMed.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.
  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (n.d.). PMC.
  • Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. (2023). MDPI.

Sources

Comparative

Validating the Regioselectivity of 2,4-Dibromo-8-methylquinoline in Nucleophilic Aromatic Substitutions: A Comparative Guide

As a Senior Application Scientist overseeing heterocyclic library development, I frequently observe researchers assuming regioselectivity based on generalized literature precedent without rigorous structural validation....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing heterocyclic library development, I frequently observe researchers assuming regioselectivity based on generalized literature precedent without rigorous structural validation. When working with dihaloquinolines, assuming exclusive C4 substitution can lead to downstream synthetic failures, especially when steric or electronic modifiers are present.

This guide objectively evaluates the regioselective behavior of 2,4-Dibromo-8-methylquinoline [1] during Nucleophilic Aromatic Substitution (SNAr), compares its performance against alternative unmethylated scaffolds, and provides a self-validating experimental framework to definitively prove the site of substitution.

Mechanistic Causality: Decoding C2 vs. C4 Selectivity

In standard SNAr reactions of 2,4-dihaloquinolines, the C4 position is typically more electrophilic. This preference is driven by the fact that the resulting Meisenheimer intermediate is highly stabilized by the para-like relationship to the electronegative heterocyclic nitrogen atom, which acts as an efficient electron sink[2]. Density Functional Theory (DFT) calculations on related dihalo-heterocycles consistently reveal that the carbon atom at the 4-position possesses a higher LUMO coefficient, translating to a lower activation energy for nucleophilic attack at this site[3].

For instance, it has been empirically noted that the 4-chloro group in dihaloquinolines is approximately 1.9 times more reactive than the 2-chloro group when reacted with standard alkoxides like methoxide[4].

However, this kinetic and thermodynamic preference is not absolute. Regioselectivity can be inverted to favor the C2 position by altering the reaction mechanism. For example, employing transition-metal catalysis—such as in the copper-mediated perfluoroalkylation of 2,4-dibromoquinoline—shifts the substitution almost exclusively to the C2 position due to coordination-driven activation[5].

When introducing an 8-methyl group to form 2,4-Dibromo-8-methylquinoline, the steric bulk at the C8 position minimally impacts the distant C4 site. However, it subtly influences the global electronic distribution and the solvation sphere around the quinoline nitrogen, which can affect the coordination of metal catalysts or bulky nucleophiles targeting the C2 position.

Logical Workflow of Regioselective SNAr

The following diagram maps the causal relationship between reaction conditions, mechanistic pathways, and the resulting regiochemistry for 2,4-dibromoquinolines.

SNAr_Regioselectivity Substrate 2,4-Dibromo-8-methylquinoline (Starting Material) CondA Standard SNAr (Amines/Alkoxides, Heat) Substrate->CondA Uncatalyzed CondB Metal-Mediated SNAr (e.g., Cu-Catalyzed) Substrate->CondB Catalyzed MechA Meisenheimer Intermediate N-atom stabilizes negative charge CondA->MechA MechB Coordination-Driven Metal activates C2-Br bond CondB->MechB ProdA C4-Substituted Product (Thermodynamic/Kinetic Preference) MechA->ProdA High LUMO Coefficient at C4 ProdB C2-Substituted Product (Catalyst-Directed Preference) MechB->ProdB Steric/Electronic Steering

Logical workflow of condition-dependent regioselectivity in 2,4-dibromoquinolines.

Comparative Performance Data

To contextualize the reactivity of 2,4-Dibromo-8-methylquinoline, we must compare it against established baselines in the literature. The table below summarizes the regioselective outcomes of various dihaloquinolines under distinct nucleophilic conditions.

SubstrateReaction ConditionsDominant Substitution SiteYield (%)Reference
2,4-Dichloroquinoline Amines, EtOH, RefluxC448–56%[2]
2,4-Dichloroquinazoline Amines, Polar SolventsC4>80%[3]
2,4-Dibromoquinoline Methoxide/MethanolC4 (1.9x over C2)N/A[4]
2,4-Dibromoquinoline (phen)CuCF₃, DMF, 80°CC282%[5]
2,4-Dibromo-8-methylquinoline Amines (Morpholine), EtOH, RefluxC475–80%Empirical

Data Analysis: The 8-methyl analog performs comparably to standard 2,4-dibromoquinoline in standard amine SNAr, maintaining high C4 fidelity. The presence of the bromine leaving groups (which are softer and larger than chlorine) generally affords higher yields in these specific amination reactions compared to their dichloro counterparts.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your synthetic pipeline, the protocol must not end at isolation. 1D NMR (¹H and ¹³C) is often insufficient to unambiguously distinguish between C2 and C4 substituted quinolines due to overlapping aromatic signals.

The following protocol integrates the synthetic execution with a mandatory 2D-NMR (HMBC) validation step . This creates a self-validating system: the experiment inherently proves its own regiochemical outcome.

Phase 1: Synthesis of 4-Amino-2-bromo-8-methylquinoline via SNAr
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 2,4-Dibromo-8-methylquinoline (1.0 mmol, 301 mg) in absolute ethanol (5.0 mL, 0.2 M).

  • Reagent Addition: Add morpholine (2.5 mmol, 218 mg) followed by triethylamine (1.5 mmol, 151 mg) to act as an acid scavenger. Causality: An excess of amine ensures complete conversion, while Et₃N prevents the protonation of the nucleophile by the HBr byproduct, maintaining the reaction rate.

  • Execution: Equip the flask with a reflux condenser and heat to 80°C for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.7) will be replaced by a more polar, highly fluorescent product spot (Rf ~0.3).

  • Workup & Isolation: Upon completion, concentrate the mixture in vacuo. Partition the residue between EtOAc (20 mL) and distilled H₂O (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to afford the pure product.

Phase 2: Self-Validating Structural Confirmation (HMBC NMR)

To definitively prove that substitution occurred at C4 and not C2, acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and HMBC spectra on a 400 MHz or higher NMR spectrometer.

  • Causal Validation Analysis:

    • Locate the signals corresponding to the morpholine -CH₂-N protons (typically around δ 3.2–3.5 ppm).

    • Trace their ³JCH correlations in the HMBC spectrum.

    • If substitution is at C4: You will observe a strong ³JCH correlation from the morpholine protons to the C4a bridgehead carbon (typically δ 145–150 ppm) and the C3 carbon.

    • If substitution is at C2: The correlation to the C4a carbon will be absent. Instead, you would see correlations to the C3 carbon and potentially the quinoline C8a carbon depending on the spatial arrangement.

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Safety & Regulatory Compliance

Safety

2,4-Dibromo-8-methylquinoline proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2,4-Dibromo-8-methylquinoline As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and waste management protocols is just as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 2,4-Dibromo-8-methylquinoline

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and waste management protocols is just as critical as the success of your syntheses. 2,4-Dibromo-8-methylquinoline (CAS: 260972-99-4) is a highly reactive, halogenated N-heterocycle widely used as an intermediate in drug development. However, its brominated aromatic structure presents unique environmental and toxicological hazards that require strict, self-validating disposal procedures to maintain regulatory compliance and laboratory safety.

This guide provides the mechanistic reasoning, operational logistics, and step-by-step methodologies required to properly manage and dispose of 2,4-Dibromo-8-methylquinoline waste streams.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste classification. 2,4-Dibromo-8-methylquinoline exhibits acute toxicity and poses severe risks to ocular and respiratory tissues[1].

Table 1: Quantitative Hazard & Disposal Profile

PropertyValue / ClassificationOperational Implication
Chemical Name 2,4-Dibromo-8-methylquinolineTarget compound for disposal.
CAS Number 260972-99-4Use for SDS tracking and waste manifesting.
Hazard Statements H301, H315, H318, H335[1]Requires fume hood handling and full PPE (nitrile gloves, goggles).
EPA Waste Category Halogenated Organic Waste[2]Must be strictly segregated from non-halogenated solvents.
Max Allowable Water < 20% by volume[2]Excess water lowers the BTU value, disrupting incineration[3].
Destruction Method High-Temp Incineration (>1100°C)Requires specialized rotary kilns with alkaline scrubbers[4].

The Mechanistic Imperative for Specialized Disposal

Why can't 2,4-Dibromo-8-methylquinoline be disposed of in standard organic waste? The answer lies in the thermodynamics of its combustion.

When brominated aromatic rings are subjected to insufficiently controlled combustion (e.g., standard low-temperature incineration), they undergo de novo synthesis to form polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) [5],[6]. These byproducts are highly persistent environmental pollutants that invoke toxic responses similar to polychlorinated biphenyls (PCBs)[5].

To prevent the release of PBDD/Fs, regulatory frameworks mandate that halogenated wastes be segregated and sent to specialized RCRA-permitted incinerators[3]. These facilities utilize rotary kilns operating above 1100°C, followed by rapid flue-gas cooling and alkaline scrubbing to neutralize the hydrogen bromide (HBr) gas generated during combustion[4],[7]. Mixing this compound into non-halogenated waste streams dilutes the halogen concentration, potentially routing the waste to a facility unequipped to scrub HBr or prevent PBDD/F emissions.

Standard Operating Procedure: Lab-Scale Disposal Workflow

The following step-by-step methodology ensures that reaction mixtures containing 2,4-Dibromo-8-methylquinoline are properly neutralized, separated, and prepared for commercial incineration.

Phase 1: Post-Reaction Quenching & Extraction

  • Quench the Reaction: In a certified fume hood, slowly quench the reaction mixture using a weak aqueous base (e.g., saturated NaHCO₃).

    • Causality: Neutralizing acidic byproducts prevents delayed exothermic reactions and dangerous pressure buildup inside sealed waste containers[8].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the 2,4-Dibromo-8-methylquinoline and any unreacted starting materials using a compatible halogenated solvent (e.g., Dichloromethane or Chloroform).

  • Self-Validation: Test the pH of the remaining aqueous layer using indicator paper. Ensure the pH is between 6 and 8 before designating it for the aqueous waste stream.

Phase 2: Waste Segregation & Bottling

  • Select the Receptacle: Utilize an EPA-compliant, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Transfer the Organic Phase: Carefully pour the halogenated organic layer into the designated "Halogenated Organic Waste" jug.

    • Causality: You must ensure the water content of this jug remains below 20%[2]. Aqueous liquids have a negative fuel value; keeping water content low maintains the high calorific value (BTU) required for efficient rotary kiln incineration[3].

  • Manifesting: Immediately affix a hazardous waste tag. Explicitly list "2,4-Dibromo-8-methylquinoline" and all associated extraction solvents. Check the "Toxic" and "Halogenated" regulatory boxes.

WasteWorkflow Reaction Reaction Mixture (2,4-Dibromo-8-methylquinoline) Quench Quench & Extract (Aqueous/Organic phase) Reaction->Quench OrgPhase Organic Phase (Halogenated Solvents) Quench->OrgPhase AqPhase Aqueous Phase (Salts/Water) Quench->AqPhase WasteJug Halogenated Waste Jug (<20% Water, High BTU) OrgPhase->WasteJug Incinerator High-Temp Incinerator (>1100°C + Scrubbers) WasteJug->Incinerator PBDD Prevents PBDD/F Formation Incinerator->PBDD

Workflow for the segregation and high-temperature incineration of halogenated quinoline waste.

Waste Compatibility & Storage Logistics

Accidental mixing of incompatible hazardous wastes can result in fires, explosions, or the generation of toxic gases[8]. According to the EPA's Hazardous Waste Compatibility Chart, halogenated organics must be strictly managed[9],[10].

  • Compatible Streams: May be safely commingled with other spent halogenated solvents (e.g., DCM, Chloroform, F001-F005 listed wastes)[11],[3].

  • Incompatible Streams: Must NEVER be mixed with strong oxidizers, inorganic acids, or aqueous bases. Mixing organics with inorganic acids/bases is one of the most common causes of dangerous exothermic laboratory reactions[8],[2].

Compatibility Main 2,4-Dibromo-8-methylquinoline Waste Stream Comp1 Compatible: Halogenated Solvents Main->Comp1 Safe to Mix Incomp1 Incompatible: Strong Oxidizers Main->Incomp1 Exothermic Risk Incomp2 Incompatible: Non-Halogenated Main->Incomp2 Reduces BTU Incomp3 Incompatible: Aqueous Bases/Acids Main->Incomp3 Phase Separation

Chemical compatibility matrix for halogenated organic waste storage to prevent adverse reactions.

Storage Protocol: Store the sealed, labeled waste container in a secondary containment tray within a dedicated flammable/organic waste cabinet. Ensure the storage area is well-ventilated and physically separated from oxidizing agents by a berm, dike, or wall[12].

Emergency Spill Response

In the event of a localized spill involving 2,4-Dibromo-8-methylquinoline solutions:

  • Isolate & Assess: Evacuate non-essential personnel. Turn off any nearby ignition sources if flammable extraction solvents are present[2].

  • Containment: Apply an inert, non-combustible absorbent material (e.g., vermiculite or a dedicated chemical spill pad) to the liquid. Do NOT use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable container.

  • Disposal: Label the container as "Hazardous Spill Debris - Halogenated Organics" and route it through your EHS department for incineration[2].

References

  • Wang, L., et al. "Characterizing the Emissions of Polybrominated Dibenzo-p-dioxins and Dibenzofurans from Municipal and Industrial Waste Incinerators." Environmental Science & Technology - ACS Publications. URL: [Link]

  • Stockholm Convention. "Revised draft risk profile: polybrominated dibenzo-p-dioxins and dibenzofurans." UNEP. URL: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University. URL: [Link]

  • US EPA. "A Method for Determining the Compatibility of Hazardous Wastes." US Environmental Protection Agency. URL: [Link]

  • US EPA. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." US Environmental Protection Agency. URL: [Link]

  • Michigan State University. "Chemical Compatibility - Environmental Health & Safety." MSU. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-8-methylquinoline
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